molecular formula C12H14O4 B1353868 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid CAS No. 5717-16-8

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1353868
CAS No.: 5717-16-8
M. Wt: 222.24 g/mol
InChI Key: NYKZHPAJYHMOLD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid (CAS 5717-16-8) is a high-purity organic compound supplied for research and development purposes. This compound features a methoxyphenyl group and a methyl-substituted oxobutanoic acid chain, making it a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules via further functionalization of its carboxylic acid group and ketone moiety . With a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol, this compound should be stored sealed in a dry environment at room temperature to maintain stability . Researchers should handle this material with appropriate precautions. It carries the signal word "Warning" and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is essential to consult the Safety Data Sheet (SDS) prior to use and to wear suitable protective equipment, including gloves and eye/face protection . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)15)7-11(13)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZHPAJYHMOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501016
Record name 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5717-16-8
Record name 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid
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Foundational & Exploratory

Synthesis Route for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. The core of this synthesis is a Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds on aromatic rings. This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key data for the materials involved.

Introduction

This compound is a keto-acid derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The structure combines a methoxy-substituted aromatic ring with a methylated butanoic acid chain, offering multiple points for further chemical modification. The synthesis route detailed herein is based on the well-established Friedel-Crafts acylation, which involves the electrophilic substitution of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. In this case, anisole serves as the aromatic substrate and methylsuccinic anhydride as the acylating agent.

Synthesis Pathway

The primary synthetic route to this compound is the Friedel-Crafts acylation of anisole with methylsuccinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). The methoxy group of anisole is an activating, ortho, para-directing group. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position.

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of methylsuccinic anhydride with aluminum chloride. This electrophile is then attacked by the electron-rich anisole ring, leading to the formation of the desired product after an aqueous workup.

Synthesis_Workflow Anisole Anisole Reaction_Vessel Friedel-Crafts Acylation Anisole->Reaction_Vessel Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Workup Aqueous Workup (HCl/Ice) Reaction_Vessel->Workup Product 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid Workup->Product

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Physicochemical Data of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Anisole100-66-3C₇H₈O108.14-371540.995
Methylsuccinic Anhydride4100-80-5C₅H₆O₃114.1033-35[1]238-240[1]1.22[1]
Aluminum Chloride7446-70-0AlCl₃133.34192.6 (sublimes)180 (sublimes)2.48
This compound12514879C₁₂H₁₄O₄222.24Not ReportedNot ReportedNot Reported
Reaction Parameters (Generalized)
ParameterValue
SolventDichloromethane (DCM) or Nitrobenzene
Molar Ratio (Anisole:Anhydride:AlCl₃)1 : 1.1 : 2.2
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 24 hours
Work-upIce-cold dilute HCl
PurificationRecrystallization (e.g., from ethanol/water)
Expected Yield70-90% (based on analogous reactions)

Experimental Protocol

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation reactions.

4.1. Materials and Equipment

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (powdered)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium sulfate (anhydrous)

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

4.2. Procedure

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to protect the reaction from atmospheric moisture.

  • Reagent Preparation:

    • To the flask, add anhydrous aluminum chloride (0.22 mol).

    • Add 100 mL of anhydrous dichloromethane to the flask.

    • In the dropping funnel, prepare a solution of anisole (0.1 mol) and methylsuccinic anhydride (0.11 mol) in 50 mL of anhydrous dichloromethane.

  • Reaction:

    • Cool the suspension of aluminum chloride in DCM to 0 °C using an ice bath.

    • Begin stirring the suspension and add the solution of anisole and methylsuccinic anhydride dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at or below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as hydrogen chloride gas will be evolved.

    • Stir the mixture until the ice has melted and the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two 50 mL portions of dichloromethane.

    • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the final product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Setup 1. Assemble dry glassware (3-neck flask, condenser, dropping funnel) Reagents 2. Charge AlCl₃ and DCM to flask. Prepare Anisole/Anhydride solution in DCM Setup->Reagents Addition 3. Cool AlCl₃ suspension to 0°C. Add Anisole/Anhydride solution dropwise Reagents->Addition Stirring 4. Stir at room temperature for 12-24h (monitor by TLC) Addition->Stirring Quench 5. Quench reaction mixture in ice/HCl Stirring->Quench Extraction 6. Separate organic layer. Extract aqueous layer with DCM Quench->Extraction Wash 7. Wash combined organic layers (water, brine) Extraction->Wash Dry 8. Dry with Na₂SO₄ and filter Wash->Dry Evaporation 9. Remove solvent via rotary evaporation Dry->Evaporation Recrystallization 10. Recrystallize crude product Evaporation->Recrystallization Characterization 11. Characterize pure product (MP, NMR, IR, MS) Recrystallization->Characterization

Caption: Detailed experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation of anisole with methylsuccinic anhydride. This method is robust and generally provides good yields for analogous reactions. The protocol provided in this guide offers a detailed framework for researchers to produce this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and moisture, is crucial for maximizing the yield and purity of the final product. Further optimization of solvent, reaction time, and purification techniques may be necessary to achieve desired specifications for particular applications.

References

Technical Guide: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a keto-carboxylic acid derivative. Its structural features, including a methoxy-substituted aromatic ring, a ketone carbonyl group, and a carboxylic acid moiety with an alpha-methyl substituent, suggest its potential utility as a building block in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its application in these fields, influencing aspects such as reaction kinetics, bioavailability, and formulation.

This technical guide provides a summary of the available computed physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also presents experimental data for the closely related parent compound, 4-(4-Methoxyphenyl)-4-oxobutanoic acid, for comparative purposes. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are provided to guide researchers in the empirical evaluation of this and similar compounds.

Physicochemical Data

The following tables summarize the available computed physicochemical data for this compound and the experimental data for the related compound 4-(4-Methoxyphenyl)-4-oxobutanoic acid.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem CID: 12514879
Molecular Weight 222.24 g/mol PubChem CID: 12514879
XLogP3 1.4PubChem CID: 12514879 (Computed)
Hydrogen Bond Donor Count 1PubChem CID: 12514879 (Computed)
Hydrogen Bond Acceptor Count 4PubChem CID: 12514879 (Computed)
Rotatable Bond Count 4PubChem CID: 12514879 (Computed)
Exact Mass 222.08920892 g/mol PubChem CID: 12514879 (Computed)
Topological Polar Surface Area 63.6 ŲPubChem CID: 12514879 (Computed)
Heavy Atom Count 16PubChem CID: 12514879 (Computed)
Complexity 262PubChem CID: 12514879 (Computed)

Table 2: Experimental Physicochemical Properties of 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Related Compound)

PropertyValueSource
Melting Point 148-150 °CCrysdot LLC[1]
Boiling Point 419.5 °C at 760 mmHgCrysdot LLC[1]

Note: The data in Table 2 is for a related compound and should be used as an estimation for this compound with caution.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of organic acids are outlined below. These are generalized protocols and may require optimization for the specific compound of interest.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dried, crystalline sample is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[2][3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology (Capillary Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

  • Heating: The test tube is gently heated in a suitable bath (e.g., oil bath). A thermometer is placed in the bath to monitor the temperature.[4]

  • Observation of Bubbles: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

  • Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

  • Sample Preparation: A known weight of the acidic compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[6]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (n-octanol) and an aqueous phase.

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.[7][8]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[9]

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Equilibrium Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, spectroscopy, or chromatography).[10] This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of an organic compound like this compound.

G Workflow for Physicochemical Property Determination cluster_synthesis Compound Acquisition cluster_physical Physical Properties cluster_solution Solution Properties Synthesis Synthesis & Purification Purity Purity Assessment (e.g., NMR, HPLC) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Pure solid sample BoilingPoint Boiling Point Determination Purity->BoilingPoint Pure liquid sample (if applicable) pKa pKa Determination Purity->pKa Pure sample Solubility Solubility Determination Purity->Solubility Pure sample logP logP Determination Purity->logP Pure sample MeltingPoint->Purity Confirm Purity

Caption: A logical workflow for the determination of physicochemical properties.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The computed data are estimations and have not been experimentally verified. Researchers should conduct their own experiments to determine the accurate physicochemical properties of this compound.

References

Technical Guide: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, including its chemical identity, physicochemical properties, a general synthesis protocol, and an exploration of the biological context of structurally related molecules. Due to the limited availability of specific experimental data for this compound in public databases, information from closely related analogs is presented to provide a framework for research and development.

Chemical Identity and Properties

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
PubChem CID12514879[1]
Molecular FormulaC12H14O4[1]
IUPAC NameThis compound
InChIInChI=1S/C12H14O4/c1-8(7-11(13)14)12(15)9-5-3-10(16-2)4-6-9/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyN/A
SMILESCC(CC(=O)O)C(=O)C1=CC=C(C=C1)OC

Table 2: Computed Physicochemical Properties

PropertyValueUnit
Molecular Weight222.24 g/mol
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass222.08920892Da
Monoisotopic Mass222.08920892Da
Topological Polar Surface Area63.6Ų
Heavy Atom Count16
Complexity262

Synthesis and Experimental Protocols

A common method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. For the synthesis of the related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[2] A similar approach can be envisioned for the synthesis of this compound, using anisole and methylsuccinic anhydride.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of 4-aryl-4-oxobutanoic acids and can be adapted for the synthesis of the title compound.

Materials:

  • Anisole (methoxybenzene)

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of methylsuccinic anhydride (1.0 eq) and anisole (1.2 eq) in anhydrous dichloromethane at room temperature, add anhydrous aluminum chloride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into a beaker containing 1 M HCl solution and ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the desired this compound.

Logical Workflow for Synthesis

G Reactants Anisole + Methylsuccinic Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl3 in Dichloromethane Catalyst->Reaction Workup Quench with HCl Extract with Ethyl Acetate Reaction->Workup Purification Recrystallization (Ethyl Acetate/Hexane) Workup->Purification Product This compound Purification->Product

A general workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways (Context from a Structurally Related Compound)

Direct studies on the biological activity and associated signaling pathways of this compound are not currently available in the public domain. However, insights can be drawn from the structurally related compound, Flobufen . Flobufen, or 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID).[3]

Flobufen acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, Flobufen reduces the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Putative Signaling Pathway Inhibition

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by a dual COX/5-LOX inhibitor like Flobufen. This provides a potential framework for investigating the biological activity of this compound.

G cluster_membrane Cell Membrane cluster_pathways Inflammatory Pathways Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Flobufen Flobufen (Dual Inhibitor) Flobufen->COX Inhibits Flobufen->LOX Inhibits

Inhibition of the arachidonic acid cascade by a dual COX/5-LOX inhibitor like Flobufen.

Conclusion and Future Directions

This compound is a compound with limited publicly available experimental data. This guide has provided its known chemical identifiers, computed properties, and a general synthetic protocol based on established chemical reactions for this class of molecules. By examining the biological activity of the structurally related drug Flobufen, a potential avenue for investigating the anti-inflammatory properties of the title compound is suggested. Future research should focus on the specific synthesis and purification of this compound, followed by comprehensive spectroscopic characterization and in vitro screening against inflammatory targets such as COX and 5-LOX enzymes to elucidate its potential therapeutic value.

References

Navigating the Bioactivity of 4-Aryl-4-Oxobutanoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has been investigated for a wide range of therapeutic applications.[1][2] Its derivatives have demonstrated potential in areas such as oncology and enzyme inhibition.[1][3] The structural characteristics of these compounds, featuring a carboxylic acid and a ketone group, make them intriguing candidates for interaction with the active sites of various enzymes.[3] This guide synthesizes the available information on the biological activities of 4-aryl-4-oxobutanoic acid analogs to provide a framework for future research and drug development.

Quantitative Biological Activity of 4-Oxobutanoic Acid Analogs

The biological activity of 4-oxobutanoic acid derivatives is significantly influenced by the nature and position of substituents on the aryl ring and the butanoic acid chain.[1] The following tables summarize the reported in vitro activities of various analogs.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Tetrazole-Isoxazoline Hybrids
4hA549 (Lung Carcinoma)1.51[1]
4iA549 (Lung Carcinoma)1.49[1]
4hMDA-MB-231 (Breast Adenocarcinoma)2.83[1]
Series 2: Oleoyl Hybrids of Natural Antioxidants
Compound 1HTB-26 (Breast Cancer)< 50[1]
Compound 2HTB-26 (Breast Cancer)< 50[1]
Compound 1PC-3 (Prostate Cancer)< 50[1]
Compound 2PC-3 (Prostate Cancer)< 50[1]
Ethyl 2,4-dioxo-4-arylbutanoate Derivatives (Src Kinase Inhibition)
3aPhenyl62.5[4]
3b4-Methylphenyl58.7[4]
3c4-Methoxyphenyl75.2[4]
3d2,4-Dichlorophenyl88.1[4]
3e4-Bromophenyl70.4[4]
3f3-Methylphenyl48.3[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are standard protocols for in vitro cytotoxicity and enzyme inhibition assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (4-oxobutanoic acid analogs)

  • Vehicle control (e.g., DMSO)

  • Positive control (a known cytotoxic agent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of the 4-oxobutanoic acid analogs. Include a vehicle control and a positive control.[1]

  • Incubation: Incubate the plates for 24 to 72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the Src tyrosine kinase.

Materials:

  • Recombinant Src kinase

  • Src-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, Src kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

Some 4-oxobutanoic acid analogs may exert their anticancer effects by modulating key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 4-Aryl-4-oxobutanoic Acid Analog 4-Aryl-4-oxobutanoic Acid Analog 4-Aryl-4-oxobutanoic Acid Analog->PI3K 4-Aryl-4-oxobutanoic Acid Analog->Akt 4-Aryl-4-oxobutanoic Acid Analog->mTORC1 Inhibition Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structural_Analysis->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay Structural_Analysis->Enzyme_Inhibition_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Enzyme_Inhibition_Assay->Determine_IC50 Pathway_Analysis Signaling Pathway Analysis Determine_IC50->Pathway_Analysis Target_Identification Target Identification Determine_IC50->Target_Identification

References

An In-depth Technical Guide on 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid and its derivatives and analogs. This class of small molecules has garnered interest in medicinal chemistry due to their versatile pharmacophore, which serves as a scaffold for developing agents with a range of biological activities. This document details the synthesis, biological activities, and structure-activity relationships of these compounds. It includes a compilation of quantitative data, detailed experimental protocols for key synthetic and analytical methods, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

4-Oxobutanoic acid derivatives are a class of compounds characterized by a four-carbon chain containing a carboxylic acid and a ketone. The presence of both a methoxyphenyl group and a methyl group on this scaffold, as in this compound, allows for a variety of structural modifications to modulate their physicochemical and biological properties. Research has explored the potential of these analogs in several therapeutic areas, including oncology and inflammatory diseases, primarily through their action as enzyme inhibitors. This guide will synthesize the current knowledge on these compounds to provide a solid foundation for researchers in the field.

Synthesis of this compound and Analogs

The primary synthetic route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] For the synthesis of this compound, a similar strategy can be employed using a substituted succinic anhydride.

Another common method for synthesizing related structures, particularly chalcone derivatives which can be considered analogs, is the Claisen-Schmidt condensation .[2] This reaction involves the condensation of an acetophenone with a benzaldehyde in the presence of a base.[2]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of 4-aryl-4-oxobutanoic acid derivatives.

G A Aromatic Compound (e.g., Anisole) C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->C B Succinic Anhydride Derivative (e.g., Methylsuccinic Anhydride) B->C D 4-Aryl-4-oxobutanoic Acid Derivative C->D E Purification (Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acid derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of 4-oxobutanoic acid have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents and enzyme inhibitors. The nature and position of substituents on the aromatic ring and the butanoic acid chain play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of 4-oxobutanoic acid analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs

Compound SeriesCancer Cell LineIC50 (µM)
Tetrazole-Isoxazoline HybridsA549 (Lung Carcinoma)1.49 - 1.51[3][4]
MDA-MB-231 (Breast Adenocarcinoma)2.83[3][4]
Oleoyl Hybrids of Natural AntioxidantsHTB-26 (Breast Cancer)< 50[3][5]
PC-3 (Prostate Cancer)< 50[3][5]
HepG2 (Hepatocellular Carcinoma)< 50[3]
Enzyme Inhibition

A primary mechanism of action for many 4-oxobutanoic acid derivatives is the inhibition of specific enzymes involved in disease pathology. Lipoxygenases (LOXs) have been a notable target.

Table 2: Lipoxygenase Inhibitory Activity of Related Analogs

CompoundEnzymeIC50 (µM)
Linoleyl hydroxamic acidHuman 5-LOX7[6]
Linoleyl hydroxamic acidPorcine 12-LOX0.6[6]
Linoleyl hydroxamic acidRabbit 15-LOX0.02[6]
Indolebutyric acid (IBA)Lipoxygenase17.82[7]
Indoleacetic acid (IAA)Lipoxygenase42.98[7]
Modulation of GABA Receptors

Due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), some 4-oxobutanoic acid derivatives have been explored for their potential to modulate GABA receptors.[8] These receptors are crucial targets for drugs affecting the central nervous system.[8][9] Activation of GABA-B receptors can lead to a decrease in Ca2+ conductance and inhibition of cAMP production through G protein-mediated pathways.[10]

Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] While direct evidence for the effect of this compound on this pathway is limited, related compounds have been shown to modulate its components.[11] Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates S6K1 p70S6K mTORC1->S6K1 Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) S6K1->Protein_Synthesis Promotes Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation Inhibitor 4-Oxobutanoic Acid Analog (Hypothetical) Inhibitor->PI3K Inhibits (potential) Inhibitor->Akt Inhibits (potential) Inhibitor->mTORC1 Inhibits (potential)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-oxobutanoic acid analog.

Experimental Protocols

Synthesis of 4-(4-Aryl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of 4-aryl-4-oxobutanoic acids.

Materials:

  • Aromatic compound (e.g., anisole)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate/hexane for recrystallization

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0-5 °C in an ice bath.

  • Add a solution of succinic anhydride and the aromatic compound in DCM dropwise to the cooled suspension with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly add cold water, followed by concentrated HCl to hydrolyze the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

In Vitro Cytotoxicity Testing: MTT Assay

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells.[3]

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (fetal bovine serum, antibiotics)

  • Test compounds (4-oxobutanoic acid analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Testing

G A Cancer Cell Culture B Treat cells with 4-oxobutanoic acid analogs (various concentrations) A->B C Incubate for a defined period (e.g., 24-72h) B->C D Perform Cytotoxicity Assay (e.g., MTT Assay) C->D E Measure Cell Viability (e.g., Absorbance reading) D->E F Data Analysis: Calculate IC50 values E->F G Determine Structure-Activity Relationship (SAR) F->G

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with demonstrated biological activities, particularly in the realms of anticancer and enzyme inhibitory research. The synthetic accessibility of the 4-oxobutanoic acid scaffold allows for extensive structural modifications to optimize potency and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of these molecules. Future investigations should focus on elucidating the precise mechanisms of action, including their effects on specific signaling pathways, and on conducting in vivo studies to validate their efficacy and safety profiles.

References

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, intended for researchers, scientists, and drug development professionals. The document summarizes its chemical and physical properties, details a plausible synthetic route, and discusses its spectroscopic characteristics and potential biological activities based on available data for structurally related compounds.

Chemical and Physical Properties

This compound, with the chemical formula C12H14O4, is a keto-carboxylic acid.[1][2] Its structure features a methoxy-substituted phenyl ring attached to a methylated butanoic acid backbone via a ketone group. The presence of these functional groups suggests potential for various chemical reactions and biological interactions. Key computed physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H14O4[1][2]
Molecular Weight 222.24 g/mol [1]
IUPAC Name This compound[2]
CAS Number 136391-03-6[2]
Canonical SMILES CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)O[2]

Synthesis

The primary synthetic route for this compound is anticipated to be the Friedel-Crafts acylation of anisole with methylsuccinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl3).[3][4][5] This electrophilic aromatic substitution reaction involves the formation of an acylium ion from methylsuccinic anhydride and the Lewis acid, which then attacks the electron-rich anisole ring.[3] Due to the activating and ortho-, para-directing nature of the methoxy group on the anisole ring, the para-substituted product is expected to be the major isomer.[4]

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Friedel-Crafts acylation procedures.[6]

Materials:

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na2SO4) (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole and methylsuccinic anhydride in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic and will generate HCl gas, which should be appropriately vented.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[6]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

G Figure 1: Synthesis Workflow A Anisole + Methylsuccinic Anhydride C Friedel-Crafts Acylation A->C B Lewis Acid (AlCl3) Dichloromethane B->C D Reaction Quench (Ice + HCl) C->D E Workup & Extraction D->E F Purification (Recrystallization/Chromatography) E->F G This compound F->G

Figure 1: Synthesis Workflow

Spectroscopic Data

Spectroscopic Technique Expected Features
1H NMR Signals corresponding to the aromatic protons of the 1,4-disubstituted benzene ring (two doublets), a singlet for the methoxy group protons, a multiplet for the methine proton at the 2-position, signals for the methylene protons, and a singlet for the carboxylic acid proton.
13C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the aliphatic carbons of the butanoic acid chain.[8][9]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches for the ketone and carboxylic acid, C-O stretching of the methoxy group and the carboxylic acid, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the butanoic acid chain.[10]

Biological Activity

There is a notable absence of published studies on the specific biological activities of this compound. However, the broader class of substituted butanoic acid derivatives has been investigated for various pharmacological effects.[11][12][13]

Structurally related butanoic acid derivatives have been explored as potential therapeutic agents. For instance, some derivatives have been synthesized and evaluated for their antihypertensive, urease inhibitory, and antioxidant potentials.[14] Other studies on substituted biphenyl butanoic acids have identified potent inhibitors of neprilysin, a therapeutic target for hypertension and heart failure.[12] Additionally, certain butanoic acid derivatives have been investigated for their antiviral properties.[13]

Given the structural motifs present in this compound, it could be a candidate for screening in similar biological assays. The presence of the methoxy-substituted aromatic ring and the carboxylic acid functionality are common features in many biologically active molecules.[12][14] A hypothetical mechanism of action, based on the activities of related compounds, could involve the inhibition of specific enzymes or the modulation of signaling pathways involved in inflammation or metabolic regulation.

G Figure 2: Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A External Stimulus B Receptor A->B C Enzyme/Kinase Cascade B->C D Target Enzyme C->D F Transcription Factor D->F Activation E 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid E->D Inhibition G Gene Expression F->G H Biological Response (e.g., Inflammation) G->H

Figure 2: Hypothetical Signaling Pathway

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. While a plausible synthetic route via Friedel-Crafts acylation is established in principle, detailed experimental validation and comprehensive spectroscopic characterization are not extensively documented in the public domain. The most significant gap in the current knowledge base is the lack of data on its biological activity. Based on the pharmacological profiles of structurally related compounds, this molecule presents an interesting scaffold for future investigation in various therapeutic areas, including cardiovascular and inflammatory diseases. Further research is warranted to synthesize, characterize, and evaluate the biological potential of this compound.

References

In-depth Technical Guide: Potential Therapeutic Targets of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a specific chemical entity with the molecular formula C12H14O4. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of research into the biological activity and potential therapeutic targets of this particular compound. While structurally related molecules may exhibit biological effects, there is no documented evidence to suggest that this compound itself has been the subject of pharmacological investigation.

Therefore, this guide cannot provide specific therapeutic targets, quantitative data, experimental protocols, or signaling pathways directly associated with this compound. The information requested by the user—including data for structured tables, detailed experimental methodologies, and signaling pathway diagrams—is contingent on the existence of primary research, which appears to be absent for this molecule.

State of Research

Extensive searches of chemical and biological databases, such as PubChem, and scholarly literature have not yielded any studies detailing the mechanism of action, biological evaluation, or pharmacological properties of this compound. The PubChem database assigns this compound the Chemical Identifier (CID) 12514879, but a review of the entry and its linked citations does not provide any information on its biological activity.

It is crucial to distinguish this compound from other structurally similar but distinct molecules. For instance, research on other butanoic acid derivatives or compounds with a methoxyphenyl group should not be extrapolated to predict the activity of this compound without direct experimental evidence.

Future Directions

Given the absence of data, the initial steps to elucidate the potential therapeutic targets of this compound would involve a series of exploratory in vitro and in silico studies.

Suggested Preliminary Research Workflow

A logical workflow to begin investigating the therapeutic potential of this compound is outlined below.

cluster_0 Initial Screening & Profiling cluster_1 Target Identification & Validation cluster_2 Lead Optimization In_Silico_Prediction In Silico Target Prediction High_Throughput_Screening High-Throughput Screening In_Silico_Prediction->High_Throughput_Screening Guide Assay Selection Target_Deconvolution Target Deconvolution High_Throughput_Screening->Target_Deconvolution Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Target_Deconvolution Biochemical_Assays Biochemical Assays Target_Deconvolution->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Cellular_Assays->Structure_Activity_Relationship ADMET_Profiling ADMET Profiling Structure_Activity_Relationship->ADMET_Profiling

Caption: Proposed workflow for initial investigation.

Conclusion

At present, there is no scientific basis to identify any potential therapeutic targets for this compound. The compound remains uncharacterized from a pharmacological perspective. The creation of a detailed technical guide as requested is not feasible due to the lack of foundational research. Future investigation, beginning with broad screening and in silico approaches, would be necessary to determine if this molecule possesses any biological activity worthy of therapeutic consideration. Researchers interested in this compound would be venturing into novel scientific territory and would need to establish its basic biological profile before any target-specific research could be undertaken.

In Silico Modeling of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a small molecule with a chemical structure featuring a methoxyphenyl group, a methyl-substituted butanoic acid backbone, and a ketone functional group. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs, particularly the keto-acid functionality, are present in various biologically active molecules, including enzyme inhibitors. This technical guide presents a comprehensive, hypothetical in silico workflow for the characterization of this compound, providing a framework for its investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.

For the purpose of this illustrative guide, we have selected human 5-lipoxygenase (5-LOX) as a potential biological target. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in a variety of inflammatory diseases such as asthma and arthritis.[1] The selection of 5-LOX is based on the known inhibitory activity of other keto-acid-containing compounds against this enzyme class.[2] The crystal structure of human 5-LOX is available in the Protein Data Bank (PDB), providing a solid foundation for structure-based in silico modeling.[3]

This guide will detail the methodologies for a complete in silico analysis, including ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.

Experimental Protocols

Ligand Preparation

The three-dimensional (3D) structure of this compound was generated using molecular modeling software such as ChemDraw or Avogadro. The structure was then imported into a molecular modeling suite like Schrödinger Maestro or AutoDock Tools. The ligand preparation protocol involves the following steps:

  • Initial 3D Structure Generation: The 2D structure of the molecule is converted into a 3D conformation.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field).

  • Tautomeric and Ionization States: The possible tautomeric and ionization states of the ligand at a physiological pH (e.g., 7.4) are generated. The most probable state is selected for subsequent studies.

  • Ligand Parameterization: For molecular dynamics simulations, the ligand is parameterized to be compatible with the chosen force field (e.g., CHARMM or AMBER). This involves assigning atom types, partial charges, and other necessary parameters.

Protein Preparation

The crystal structure of human 5-lipoxygenase is retrieved from the Protein Data Bank. For this guide, we will hypothetically use a relevant PDB entry, for instance, one complexed with an inhibitor to define the binding site. The protein preparation protocol includes the following critical steps:

  • PDB Structure Retrieval: The 3D coordinates of the target protein are downloaded from the RCSB Protein Data Bank.

  • Preprocessing: The raw PDB file is preprocessed to remove any non-essential components, such as water molecules beyond a certain distance from the active site, co-crystallized ligands (if not used for binding site definition), and multiple protein chains if only one is required.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein structure.

  • Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are determined at a physiological pH.

  • Energy Minimization: The prepared protein structure is subjected to a brief energy minimization to relieve any steric clashes and to relax the structure.

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation and affinity of the ligand to the protein's active site.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the template PDB structure or through binding site prediction algorithms. A grid box is generated around the defined active site.

  • Docking Algorithm: A suitable docking algorithm, such as Glide (Schrödinger), AutoDock Vina, or GOLD, is used to dock the prepared ligand into the defined binding site.[4][5] These programs sample a wide range of ligand conformations and orientations within the binding site.

  • Scoring and Ranking: The resulting docking poses are scored and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected for plausible interactions with the active site residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are conducted to study the dynamic behavior and stability of the protein-ligand complex over time.[6]

  • System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic simulation box. The box is then solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field: A suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand) is applied to the system.[7]

  • Minimization and Equilibration: The entire system undergoes a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature (e.g., 300 K) and equilibration under constant volume (NVT) and then constant pressure (NPT) ensembles.

  • Production MD: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the protein-ligand complex's atomic movements.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained throughout the simulation.

ADMET Prediction

In silico ADMET prediction is performed to assess the drug-like properties of this compound.[8][9]

  • Physicochemical Properties: Key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated.

  • Pharmacokinetic Properties: Models are used to predict properties related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., cytochrome P450 enzyme inhibition), and excretion.

  • Toxicity Prediction: In silico models are used to predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Drug-Likeness Rules: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling of this compound.

Table 1: Physicochemical and Drug-Likeness Properties

PropertyPredicted Value
Molecular FormulaC12H14O4
Molecular Weight ( g/mol )222.24
logP (o/w)1.85
Topological Polar Surface Area (Ų)63.60
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Lipinski's Rule of Five Violations0

Table 2: Predicted ADMET Properties

ADMET ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 Permeability (nm/s)Moderate
Distribution
Blood-Brain Barrier PermeabilityLow
Plasma Protein Binding (%)> 90%
Metabolism
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2Substrate
Toxicity
Ames MutagenicityNon-mutagenic
hERG InhibitionLow risk
HepatotoxicityLow risk

Table 3: Molecular Docking and Dynamics Simulation Results (Hypothetical)

ParameterValue
Molecular Docking
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesHis367, His372, Leu414, Ile406
Molecular Dynamics Simulation
Average RMSD of Ligand (Å)1.5
Key Stable InteractionsHydrogen bond with His367, Hydrophobic interactions with Leu414 and Ile406

Visualizations

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_3D 1. 3D Structure Generation Ligand_Min 2. Energy Minimization Ligand_3D->Ligand_Min ADMET ADMET Prediction Ligand_3D->ADMET Ligand_State 3. Tautomer/Ionization States Ligand_Min->Ligand_State Ligand_Param 4. Parameterization Ligand_State->Ligand_Param Docking Molecular Docking Ligand_Param->Docking Protein_PDB 1. PDB Retrieval (5-LOX) Protein_Pre 2. Preprocessing Protein_PDB->Protein_Pre Protein_H 3. Add Hydrogens Protein_Pre->Protein_H Protein_Min 4. Energy Minimization Protein_H->Protein_Min Protein_Min->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Data Analysis & Interpretation MD_Sim->Analysis ADMET->Analysis

Figure 1: Overall in silico modeling workflow.

Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation Molecule 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid Molecule->Five_LOX Inhibition

Figure 2: Targeted 5-Lipoxygenase signaling pathway.

Experimental_Workflow Start Start: Protein-Ligand Complex Solvation 1. Solvation & Ionization Start->Solvation Minimization 2. Energy Minimization Solvation->Minimization Equilibration 3. NVT & NPT Equilibration Minimization->Equilibration Production 4. Production MD (100 ns) Equilibration->Production Trajectory Trajectory Analysis (RMSD, RMSF, Interactions) Production->Trajectory End End: Stability & Interaction Profile Trajectory->End

References

Commercial Availability and Synthetic Pathways of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic pathways for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, consolidating available data to facilitate experimental design and procurement.

Chemical Identity and Properties

This compound is a keto-acid derivative with the molecular formula C₁₂H₁₄O₄. Its structure features a methoxy-substituted phenyl ring attached to a methylated butanoic acid backbone via a ketone group. This combination of functional groups makes it a potentially versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 5717-16-8[1][2]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Canonical SMILES CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)ON/A
InChI Key N/AN/A

Note on CAS Number Discrepancy: It is critical for researchers to be aware of a potential point of confusion regarding CAS numbers. The CAS number 5717-37-3 is widely and correctly assigned to a different compound, (Carbethoxyethylidene)triphenylphosphorane. Care should be taken to use the correct CAS number, 5717-16-8 , when sourcing this compound to avoid procurement errors.

Commercial Availability

While not as commonly listed as some of its isomers, this compound is available from a select number of chemical suppliers, typically specializing in pharmaceutical intermediates and fine chemicals.

Table 2: Identified Commercial Suppliers

SupplierProduct NamePurity/GradesAvailability Notes
LookChem This compoundNot specifiedMinimum order quantity may apply.
Hairui Chemical This compound97%Listed under their pharmaceutical intermediates category.[1]

Disclaimer: This is not an exhaustive list of all potential suppliers. Availability and specifications are subject to change and should be confirmed directly with the supplier. No certificates of analysis (CoA) or safety data sheets (SDS) were publicly available at the time of this guide's compilation and would need to be requested from the suppliers.

Synthesis and Experimental Protocols

The most probable and widely documented synthetic route to analogous aryl-oxobutanoic acids is the Friedel-Crafts acylation . For the target molecule, this would involve the reaction of anisole (methoxybenzene) with methylsuccinic anhydride (also known as pyrotartaric anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Anisole Anisole (Methoxybenzene) FC_Reaction Friedel-Crafts Acylation Anisole->FC_Reaction MSA Methylsuccinic Anhydride (Pyrotartaric Anhydride) MSA->FC_Reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->FC_Reaction Lewis Acid Catalyst Target 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid FC_Reaction->Target

Detailed Experimental Protocol (Adapted from General Friedel-Crafts Acylation Procedures)

This protocol is an adapted procedure based on established methods for the Friedel-Crafts acylation of anisole with cyclic anhydrides.[3][4][5] Researchers should perform their own risk assessment and optimization.

Materials:

  • Anisole

  • Methylsuccinic anhydride (Pyrotartaric anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Dry three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet (e.g., connected to a bubbler or drying tube)

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with the magnetic stir bar, addition funnel, and reflux condenser. Ensure all glassware is scrupulously dried to prevent deactivation of the Lewis acid catalyst. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (typically 2.2 to 2.5 equivalents relative to the anhydride) and anhydrous dichloromethane. Cool the stirred suspension in an ice bath.

  • Anhydride Addition: Dissolve methylsuccinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the anhydride solution dropwise to the cooled AlCl₃ suspension over 15-30 minutes. The reaction is exothermic.

  • Anisole Addition: Following the anhydride addition, add anisole (1.0 to 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

G A Reaction Setup (Inert Atmosphere, Dry Glassware) B Charge AlCl₃ and DCM, Cool to 0°C A->B C Dropwise Addition of Methylsuccinic Anhydride Solution B->C D Dropwise Addition of Anisole Solution at 0-5°C C->D E Warm to RT, Stir 2-4h (Monitor by TLC) D->E F Quench with Ice/HCl E->F G Extract with DCM F->G H Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I Dry and Concentrate H->I J Purify by Recrystallization I->J

Potential Applications and Signaling Pathways

As of the compilation of this guide, there is no specific information in the public domain linking this compound to any particular biological signaling pathways or detailing its use as an active pharmaceutical ingredient. Its primary role appears to be that of a chemical intermediate or building block for the synthesis of more complex molecules in drug discovery and materials science. Researchers investigating this molecule would be exploring novel applications.

References

The Friedel-Crafts Acylation of Substituted Oxobutanoic Acids: A Technical Guide for Synthetic Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis of 4-aryl-4-oxobutanoic acids and their derivatives through Friedel-Crafts acylation, detailing reaction mechanisms, experimental protocols, and applications in medicinal chemistry, particularly as scaffolds for Src kinase inhibitors.

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1] This reaction is particularly valuable in the synthesis of aryl ketones, which serve as crucial intermediates in the production of pharmaceuticals and fine chemicals.[1] Among the various acylating agents, substituted oxobutanoic acids and their derivatives, such as succinic anhydride, are of significant interest. They facilitate the introduction of a four-carbon chain onto an aromatic nucleus, leading to the formation of 4-aryl-4-oxobutanoic acids. These products are not only versatile synthetic building blocks but also exhibit a range of biological activities.[1] For instance, derivatives of 4-aryl-4-oxobutanoic acid have been investigated as Src kinase inhibitors for cancer therapy and as antirheumatic agents.[1]

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of substituted oxobutanoic acids, with a focus on both intermolecular and intramolecular reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

The Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1] The catalyst activates the acylating agent, such as a substituted succinic anhydride or an acyl chloride derivative of an oxobutanoic acid, to generate a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Aromaticity is subsequently restored through the loss of a proton, yielding the final aryl ketone product.[1] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents multiple acylations.[1]

Data Presentation: A Comparative Overview of Reaction Conditions and Yields

The efficiency of the Friedel-Crafts acylation is influenced by several factors, including the nature of the aromatic substrate, the acylating agent, the Lewis acid catalyst, the solvent, and the reaction temperature and time. The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic compounds with succinic anhydride and its derivatives.

Table 1: Intermolecular Friedel-Crafts Acylation of Aromatic Compounds with Succinic Anhydride [1]

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux77-82
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.90
AnisoleAlCl₃None (Solvent-free)10 minRoom Temp.88

Table 2: Intramolecular Friedel-Crafts Acylation (Cyclization) of 4-Aryl-4-Oxobutanoic Acids

SubstrateCatalyst/ReagentTemperature (°C)TimeProductYield (%)
4-Phenyl-4-oxobutanoic acidPolyphosphoric acid85-1001-2 hα-TetraloneHigh
4-(p-Tolyl)-4-oxobutanoic acidMethanesulfonic acid85-1001-2 h7-Methyl-α-tetraloneHigh
4-(3,4-Dimethoxyphenyl)butanoic acidHFIPRoom Temp24 h6,7-Dimethoxy-α-tetralone95

Experimental Protocols

This section provides detailed methodologies for key experiments related to the Friedel-Crafts acylation of substituted oxobutanoic acids.

General Procedure for Intermolecular Friedel-Crafts Acylation using Succinic Anhydride (Solvent-Free)[1]

Materials:

  • Succinic anhydride (1.0 g, 0.01 mole)

  • Aromatic hydrocarbon (e.g., toluene, 0.01 mole)

  • Powdered anhydrous aluminum chloride (2.67 g, 0.02 mole)

  • Mortar and pestle

  • Crushed ice

  • Hydrochloric acid

Procedure:

  • In an efficient fume hood, place succinic anhydride and powdered anhydrous aluminum chloride in a mortar.

  • Grind the mixture with a pestle for 1 minute.

  • Add the aromatic hydrocarbon to the reaction mixture.

  • Continue grinding the mixture for the time specified in Table 1 (typically 5-10 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.

  • Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.

Synthesis of Ethyl 4-oxo-4-(p-tolyl)butanoate via Friedel-Crafts Acylation[1]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Toluene

  • Ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Addition of Reactants: Cool the stirred suspension to 0 °C in an ice bath. A solution of toluene (1.0 equivalent) and ethyl 4-chloro-4-oxobutanoate (1.0 equivalent) in anhydrous DCM is added dropwise from the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Intramolecular Friedel-Crafts Cyclization to form an α-Tetralone Derivative[1]

Materials:

  • Ethyl 4-phenyl-4-oxobutanoate

  • Methanesulfonic acid or Polyphosphoric acid (PPA)

  • Diethyl ether

  • Ice-cold water

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanesulfonic acid or PPA.

  • Addition of Reactant: Heat the acid to 85-100 °C. To the hot, stirred acid, add ethyl 4-phenyl-4-oxobutanoate (1.0 equivalent) dropwise.

  • Reaction Progression: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 volumes).

  • Washing: Combine the organic layers and wash them with saturated aqueous NaHCO₃ solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield the desired α-tetralone ester.

Mandatory Visualizations

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflow of the Friedel-Crafts acylation and the underlying reaction mechanism.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Aromatic Substrate E Electrophilic Aromatic Substitution A->E B Substituted Oxobutanoic Acid Derivative D Acylium Ion Formation B->D C Lewis Acid (e.g., AlCl3) C->D D->E F Quenching E->F G Extraction F->G H Purification G->H I 4-Aryl-4-oxobutanoic Acid Derivative H->I

Caption: General experimental workflow for Friedel-Crafts acylation.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-C+=O  +  AlCl4- Acyl_Chloride->Acylium_Ion_Complex + AlCl3 Lewis_Acid AlCl3 Aromatic_Ring Ar-H Sigma_Complex [Ar(H)-COR]+ Aromatic_Ring->Sigma_Complex + R-C+=O Product_Complex Ar-COR Sigma_Complex->Product_Complex - H+ G cluster_0 Upstream Activation cluster_1 Downstream Signaling Pathways cluster_2 Cellular Responses RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/Akt Src->PI3K_AKT RAS_MAPK Ras/MAPK Src->RAS_MAPK Inhibitor 4-Aryl-4-oxobutanoic Acid Derivative Inhibitor->Src Proliferation Proliferation STAT3->Proliferation Migration Migration PI3K_AKT->Migration Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. The synthetic route is based on the Friedel-Crafts acylation of anisole with methylsuccinic anhydride, a well-established method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound. Additionally, this document includes a summary of key quantitative data and a visual representation of the experimental workflow to aid in the successful execution of this synthesis.

Introduction

This compound and its analogs are of interest in medicinal chemistry and drug development due to their structural similarity to various biologically active molecules. The synthesis of this class of compounds is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole, with an acylating agent, methylsuccinic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] The methoxy group of anisole is an activating group and directs the substitution to the para position, leading to the desired product. Careful control of the reaction conditions is crucial to ensure high yield and purity.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
Anisole108.14100-66-3-37154
Methylsuccinic Anhydride114.104100-80-535-38249
Aluminum Chloride133.347446-70-0192.6180 (subl.)
This compound222.2412514879-1Not availableNot available

Table 2: Experimental Parameters and Results

ParameterValue
Moles of AnisoleUser to determine
Moles of Methylsuccinic AnhydrideUser to determine
Moles of Aluminum ChlorideUser to determine
Reaction Temperature0 °C to Room Temperature
Reaction Time~15 minutes
Theoretical Yield (g)User to calculate
Actual Yield (g)User to measure
Percent Yield (%)User to calculate
Melting Point of Product (°C)User to measure
Appearance of ProductUser to observe

Experimental Protocol

Materials and Equipment
  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anisole and methylsuccinic anhydride in anhydrous dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Catalyst: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled solution. The addition is exothermic, and the temperature should be maintained below 10 °C.[3] A color change to a deep orange or red is typically observed.[3]

  • Reaction: After the addition of aluminum chloride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 15 minutes.[3]

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.[3]

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Product Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques, such as:

  • ¹H NMR Spectroscopy: To determine the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To determine the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ketone and carboxylic acid, C-O of the ether).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the product.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Anisole + Methylsuccinic Anhydride in Dichloromethane Cooling Cool to 0 °C Reactants->Cooling Catalyst Add AlCl₃ Cooling->Catalyst Stirring Stir at RT for 15 min Catalyst->Stirring Quench Quench with Ice/HCl Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Evaporate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a versatile keto-acid that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations. This compound is particularly significant as a precursor for the synthesis of various heterocyclic systems, which are core scaffolds in many biologically active molecules. The presence of the methoxyphenyl group can also impart favorable pharmacokinetic properties in medicinal chemistry applications. These notes provide detailed protocols for the synthesis of the title compound and its subsequent elaboration into heterocyclic derivatives, alongside relevant quantitative data and mechanistic insights.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its conversion to a pyridazinone derivative.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

ParameterValue
Reactants Anisole, Methylsuccinic anhydride, Anhydrous Aluminum Chloride
Solvent Dichloromethane (DCM) or Nitrobenzene
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Reported Yield 75-85% (Typical for similar reactions)

Table 2: Synthesis of 6-(4-methoxyphenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one

ParameterValue
Reactants This compound, Hydrazine hydrate
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 3-6 hours
Reported Yield 73%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the Friedel-Crafts acylation of anisole with methylsuccinic anhydride.

Materials:

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a calcium chloride tube, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Dissolve methylsuccinic anhydride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the methylsuccinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add anisole (1.0 eq) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.

Protocol 2: Synthesis of 6-(4-methoxyphenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclization of this compound with hydrazine hydrate to form the corresponding pyridazinone derivative.[1]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring for 3-6 hours.[1]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product to obtain 6-(4-methoxyphenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one. The reported yield for a similar transformation is 73%.[1]

Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocol 2: Synthesis of Pyridazinone Derivative A Anisole + Methylsuccinic anhydride B Friedel-Crafts Acylation (AlCl3, DCM, 0°C -> RT) A->B C This compound B->C D This compound E Cyclization (Hydrazine hydrate, Ethanol, Reflux) D->E F 6-(4-methoxyphenyl)-4-methyl- 4,5-dihydropyridazin-3(2H)-one E->F

Caption: Workflow for the synthesis of the target keto-acid and its subsequent conversion to a pyridazinone.

Anti-inflammatory Signaling Pathway of Pyridazinone Derivatives

Pyridazinone derivatives have been shown to exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways.[2][3] This often involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Pyridazinone Derivative Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->Cytokines Inhibition

Caption: Inhibition of pro-inflammatory cytokine production by pyridazinone derivatives.

References

Application Notes and Protocols for Friedel-Crafts Acylation with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2][3] When succinic anhydride is employed as the acylating agent, the reaction yields β-aroylpropionic acids. These products are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds, and have been explored for their anti-inflammatory properties.[1][2] The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the anhydride for electrophilic attack by the aromatic substrate.[1][3][4] This document provides detailed experimental protocols for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, including conventional, solvent-free, and microwave-assisted methods.

Data Presentation

The following tables summarize the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride under different experimental setups.

Table 1: Conventional Solvent-Based Method

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[1][5]
DiphenylmethaneAlCl₃----[2][6]
EthylbenzeneAlCl₃----[2][6]

Table 2: Solvent-Free Method

Aromatic SubstrateCatalystReaction TimeTemperatureYield (%)Reference
TolueneAlCl₃5 minRoom Temp.95[1]
EthylbenzeneAlCl₃6 minRoom Temp.92[1]
o-XyleneAlCl₃8 minRoom Temp.90[1]
m-XyleneAlCl₃8 minRoom Temp.94[1]
p-XyleneAlCl₃10 minRoom Temp.-[1]

Table 3: Mechanochemical (Ball Milling) Method

Aromatic SubstrateCatalystReaction TimeYield (%)Reference
BiphenylAlCl₃2 h69[7][8]

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Benzoylpropionic Acid

This protocol describes the synthesis of β-benzoylpropionic acid using benzene as both the reactant and the solvent.[1]

Materials:

  • Succinic anhydride (68 g, 0.68 mole)

  • Dry, thiophene-free benzene (350 g, 4.5 moles)

  • Powdered, anhydrous aluminum chloride (200 g, 1.5 moles)

  • Water

  • Concentrated hydrochloric acid

  • Commercial soda ash (sodium carbonate)

Equipment:

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Two reflux condensers

  • Oil bath

  • Dropping funnel

  • Steam distillation apparatus

  • 2-L beaker

  • Filtration apparatus

Procedure:

  • In the 2-L three-necked flask, combine succinic anhydride and dry, thiophene-free benzene.

  • Begin stirring the mixture and add the powdered, anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride.

  • Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.[1]

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.

  • Remove the excess benzene via steam distillation.[1]

  • Pour the hot solution into a 2-L beaker and allow it to cool.

  • Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid will form.

  • Filter the precipitate and wash it with hot water.

  • The residual suspension in the beaker is boiled for five hours with 1.5 L of water containing 360 g of commercial soda ash. The resulting solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid.

  • The precipitated β-benzoylpropionic acid is filtered and washed with hot water.

  • Dry the product. The expected yield is 95-100 g (77-82%).[5]

Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids

This protocol offers an environmentally benign, rapid, and efficient method for the synthesis of various β-aroylpropionic acids at room temperature.[9]

Materials:

  • Succinic anhydride (0.01 mole)

  • Aromatic hydrocarbon (e.g., toluene, ethylbenzene, xylene) (0.01 mole)

  • Powdered, anhydrous aluminum chloride (0.02 mole)

  • Crushed ice

  • Hydrochloric acid

Equipment:

  • Mortar and pestle

  • Fume hood

  • TLC apparatus for reaction monitoring

  • Filtration apparatus

Procedure:

  • Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.

  • Grind the mixture with a pestle for 1 minute.[1][9]

  • Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

  • Continue grinding the mixture for the time specified in Table 2 (typically 5-10 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.[1][9]

  • Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.[9]

Visualizations

Reaction Mechanism:

The Friedel-Crafts acylation of an aromatic ring with succinic anhydride proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile.[1][3][4]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Product Formation succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion (Electrophile) succinic_anhydride->acylium_ion + AlCl₃ aromatic_ring Aromatic Ring (Ar-H) sigma_complex σ-complex (Arenium ion) aromatic_ring->sigma_complex lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium_ion acylium_ion->sigma_complex + Ar-H product β-Aroylpropionic Acid sigma_complex->product - H⁺ hcl HCl sigma_complex->hcl regenerated_catalyst AlCl₃ (regenerated) sigma_complex->regenerated_catalyst

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Experimental Workflow:

The general workflow for the Friedel-Crafts acylation with succinic anhydride involves several key stages from reactant preparation to product isolation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reactant_prep Reactant Preparation (Anhydrous Conditions) catalyst_addition Lewis Acid Addition (e.g., AlCl₃) reactant_prep->catalyst_addition reactant_addition Aromatic Substrate & Succinic Anhydride Addition catalyst_addition->reactant_addition reaction_step Reaction under specified time and temperature reactant_addition->reaction_step quenching Quenching (e.g., ice-HCl) reaction_step->quenching extraction Extraction/Filtration quenching->extraction purification Purification (e.g., recrystallization) extraction->purification product_analysis Product Characterization (e.g., NMR, IR, MP) purification->product_analysis

Caption: General experimental workflow for Friedel-Crafts acylation.

Safety Precautions

  • Anhydrous Aluminum Chloride: AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood, and contact with skin and moisture must be avoided.[1]

  • Exothermic Reaction: The addition of aluminum chloride can be highly exothermic. Appropriate cooling measures should be in place.[1]

  • Aromatic Hydrocarbons: Benzene and other aromatic hydrocarbons are flammable and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

  • Hydrogen Chloride Gas: The reaction evolves HCl gas, which is corrosive and toxic. A gas trap should be used to neutralize the evolved gas.

References

Application Notes and Protocols for the Purification of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid . The methods described are based on established techniques for the purification of structurally similar aryl-substituted oxobutanoic acids and are intended to serve as a comprehensive guide. These protocols may require optimization to achieve the desired purity and yield for specific applications.

Introduction

This compound is a keto-carboxylic acid of interest in organic synthesis and drug discovery. Its purity is crucial for subsequent reactions and biological assays. Common impurities that may be present after synthesis include unreacted starting materials, side-products, and isomers. This document outlines two primary purification techniques: recrystallization and column chromatography, along with methods for purity assessment.

Compound Properties

A summary of the computed physical and chemical properties of this compound and its isomers is presented below. These properties are essential for developing appropriate purification strategies.

PropertyThis compound4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid4-Methoxy-2-methyl-4-oxobutanoic acid
Molecular Formula C₁₂H₁₄O₄C₁₂H₁₄O₄[1]C₆H₁₀O₄[2]
Molecular Weight 222.24 g/mol 222.24 g/mol [1]146.14 g/mol [2]
XLogP3 1.41.4[1]0.1[2]
Hydrogen Bond Donor Count 11[1]1[2]
Hydrogen Bond Acceptor Count 44[1]4[2]

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

Protocol for Recrystallization:

This protocol is a general guideline and the choice of solvent is critical for success. Solvent screening with small amounts of crude material is highly recommended.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, hexane, toluene, ethanol, water, and mixtures thereof) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but sparingly when cold. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane) is often effective.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent or solvent mixture until the solid just dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • To maximize crystal formation, further cool the flask in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Workflow for Recrystallization:

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool to induce crystallization hot_filter->cool isolate Isolate crystals (vacuum filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry end Purified Product dry->end

Recrystallization Workflow
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable approach.

Protocol for Column Chromatography:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Loading:

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

    • For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and prevent tailing.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Workflow for Column Chromatography:

Chromatography_Workflow start Crude Product load_sample Load Sample start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end Purified Product remove_solvent->end

Column Chromatography Workflow

Purity Assessment

The purity of this compound should be assessed after purification. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

General HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

Data Summary

The following table provides a general comparison of the expected outcomes for the described purification techniques. Actual results will vary based on the specific impurity profile of the crude material.

TechniqueTypical PurityTypical YieldThroughputKey Considerations
Recrystallization Good to ExcellentModerate to HighHighDependent on finding a suitable solvent system.
Column Chromatography ExcellentModerateLow to ModerateMore labor-intensive; allows for separation of closely related impurities.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out during recrystallization Solvent is too nonpolar; solution is supersaturated.Use a more polar solvent or a solvent mixture. Induce crystallization by scratching the flask or adding a seed crystal.
Low yield after recrystallization The compound is too soluble in the cold solvent.Choose a solvent with lower solubility at cold temperatures. Partially evaporate the solvent to increase concentration.
Peak tailing in HPLC Secondary interactions with the stationary phase.Ensure the mobile phase pH is low enough to suppress ionization of the carboxylic acid. Use a well-end-capped column.

This document provides a foundational guide for the purification of this compound. Adaptation and optimization of these protocols are encouraged to meet the specific purity requirements of your research.

References

Application Notes and Protocols for the Recrystallization of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The successful application of this technique hinges on the selection of an appropriate solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This differential solubility allows for the separation of the desired compound from impurities upon cooling.

This document provides a detailed protocol for determining a suitable recrystallization solvent for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid and a general procedure for its purification. The structure of this compound, possessing a carboxylic acid, a ketone, a methoxy-substituted aromatic ring, and a methyl group, indicates a molecule of moderate polarity. This structural information guides the initial solvent selection process.

Compound Properties

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₂H₁₄O₄[1][2]

  • Molecular Weight: 222.24 g/mol [1]

  • Appearance: Typically a solid at room temperature.

  • Polarity: Moderate, due to the presence of both polar (carboxylic acid, ketone, methoxy) and nonpolar (aromatic ring, methyl group) functionalities.

Solvent Selection: Experimental Protocol

The choice of solvent is critical for effective purification by recrystallization. A systematic screening of potential solvents is the most effective approach to identify the optimal conditions.

3.1. Materials

  • Crude this compound

  • Test tubes (small)

  • Spatula

  • Hot plate or heating mantle

  • Water bath or sand bath

  • Pasteur pipettes

  • A selection of analytical grade solvents (see Table 1)

3.2. Procedure for Solvent Screening

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the first solvent from Table 1 dropwise at room temperature, agitating the mixture after each addition, until a total of 0.5 mL has been added. Observe and record the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath while continuing to agitate.

  • If the compound dissolves completely upon heating, remove the test tube from the heat source and allow it to cool to room temperature.

  • If crystallization does not occur upon reaching room temperature, gently scratch the inside of the test tube with a glass rod and/or place the test tube in an ice-water bath.

  • Record your observations regarding crystal formation, including the quantity and quality of the crystals. Note if the compound "oils out" instead of crystallizing.[3]

  • Repeat this procedure for each of the suggested solvents and solvent pairs in Table 1.

Data Presentation: Solvent Screening

The results of the solvent screening should be recorded in a structured manner to facilitate comparison.

Table 1: Solvent Selection for Recrystallization

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingObservations/Notes
WaterCarboxylic acids may have some solubility in hot water.[4]
EthanolGood general solvent for moderately polar compounds.[4]
MethanolSimilar to ethanol, but more polar.
Isopropanol
AcetoneOften a good solvent for ketones.[4]
Ethyl AcetateGood for compounds of intermediate polarity.
TolueneMay be effective due to the aromatic ring.
Heptane/HexaneLikely a poor solvent; useful as an anti-solvent.
Ethanol/WaterA common and effective solvent pair.[5]
Toluene/HeptaneA non-polar solvent pair.[5]

General Recrystallization Protocol

Once a suitable solvent or solvent system has been identified from the screening process, the following general protocol can be used for larger-scale purification.

5.1. Materials and Equipment

  • Crude this compound

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

5.2. Procedure

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the compound fully dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them. The crystals can then be transferred to a watch glass to air dry completely or dried in a vacuum oven.

Visualization of Workflows

6.1. Solvent Selection Workflow

The following diagram illustrates the logical steps involved in selecting an appropriate recrystallization solvent.

G start Start: Crude Compound test_rt_sol Test Solubility in Cold Solvent start->test_rt_sol dissolves_rt Dissolves Cold? test_rt_sol->dissolves_rt heat_sol Heat Solvent dissolves_rt->heat_sol No bad_solvent1 Too Soluble: Poor Recovery dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves Hot? heat_sol->dissolves_hot cool_sol Cool Solution dissolves_hot->cool_sol Yes bad_solvent2 Insoluble: Not a Good Solvent dissolves_hot->bad_solvent2 No crystals_form Crystals Form? cool_sol->crystals_form good_solvent Suitable Solvent Found crystals_form->good_solvent Yes try_pair Consider Solvent Pair crystals_form->try_pair No (Oils Out/No Crystals) bad_solvent2->try_pair G cluster_purification Recrystallization Protocol dissolve 1. Dissolve Crude in Hot Solvent hot_filter 2. Hot Filter (Optional) dissolve->hot_filter cool 3. Cool Slowly to Crystallize hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

References

Application Notes and Protocols for Keto Acid Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keto acids, also known as oxo acids, are organic compounds containing both a carboxylic acid group and a ketone group. They are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] The accurate purification and quantification of keto acids from complex biological matrices are crucial for a variety of research areas, including the study of metabolic disorders like maple syrup urine disease (MSUD), drug development, and understanding cellular metabolism.[1][2]

Column chromatography is a versatile and powerful technique for the purification of keto acids.[3] The choice of chromatographic method depends on the specific properties of the keto acid of interest, the complexity of the sample matrix, and the desired purity.[4] This document provides detailed application notes and protocols for the purification of keto acids using various column chromatography techniques, including reversed-phase, ion-exchange, and size-exclusion chromatography.

Challenges in Keto Acid Purification

The purification of keto acids can present several challenges:

  • High Polarity: The presence of the carboxylic acid group makes many keto acids highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns.[4]

  • Structural Similarity: Many keto acids are structurally similar, making their separation difficult.[2]

  • Low Physiological Concentrations: Keto acids are often present at low concentrations in biological samples, requiring sensitive detection methods.[2]

  • Instability: Some keto acids are thermally unstable or prone to tautomerization, which can complicate analysis.[1][5]

  • Matrix Effects: Biological samples are complex mixtures, and other components can interfere with the purification process.[2]

To overcome these challenges, a variety of chromatographic strategies have been developed, often involving derivatization to improve stability and detectability.[1]

Column Chromatography Techniques for Keto Acid Purification

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is a widely used technique for the separation of organic molecules based on their hydrophobicity.[6] In RPC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[6][7] While the high polarity of keto acids can be a challenge, RPC is effective, especially for derivatized keto acids or when using specific mobile phase modifiers.[2][4]

This protocol is suitable for the separation of derivatized branched-chain keto acids (α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)).

Materials:

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[8]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate in water[2][8]

  • Mobile Phase B: Acetonitrile or Methanol[2]

  • Sample: Derivatized keto acid extract

  • HPLC system with a suitable detector (e.g., UV, fluorescence, or mass spectrometer)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes at a stable flow rate.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and sample concentration.[2]

  • Elution: Elute the bound keto acids using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 0-3 min: 5-30% B

    • 3-3.5 min: 30-90% B

    • 3.5-6.5 min: Hold at 90% B

    • 6.5-7 min: Return to 5% B

    • 7-10 min: Re-equilibrate at 5% B[2]

  • Detection: Monitor the elution of the keto acids using the appropriate detector. If using fluorescence detection after derivatization with a reagent like o-phenylenediamine (OPD), typical excitation and emission wavelengths are 350 nm and 410 nm, respectively.[2]

  • Fraction Collection: Collect the fractions containing the purified keto acids.

  • Post-Purification Analysis: Analyze the collected fractions for purity and concentration.

Data Presentation:

ParameterValueReference
ColumnReversed-phase C18, 2.1 x 100 mm, 1.8 µm[8]
Mobile Phase A10 mM Ammonium acetate in water[8]
Mobile Phase BAcetonitrile[8]
Flow Rate0.3 mL/min[2]
Column Temperature30°C[2]
Injection Volume5 µL[2]
Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[9] Since keto acids contain a negatively charged carboxylate group at neutral pH, anion-exchange chromatography is a suitable purification method.[9][10] In anion-exchange chromatography, a positively charged stationary phase is used to bind the negatively charged keto acids. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[9]

Materials:

  • Anion-exchange column (e.g., DEAE-cellulose)[9]

  • Binding Buffer: Low ionic strength buffer at a pH where the keto acid is charged (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer: High ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)

  • Sample: Keto acid mixture in Binding Buffer

  • Chromatography system with a conductivity and UV detector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Load the sample onto the column.

  • Washing: Wash the column with Binding Buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound keto acids using a linear gradient of the Elution Buffer (e.g., 0-100% over 10-20 column volumes).

  • Fraction Collection: Collect fractions as the conductivity of the eluate increases.

  • Analysis: Analyze the collected fractions for the presence of the target keto acid using a suitable method (e.g., HPLC, enzymatic assay).

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size (hydrodynamic radius).[11][12] This technique is particularly useful for separating keto acids from larger molecules like proteins or smaller molecules like salts.[11][13]

Materials:

  • Size-exclusion column with an appropriate fractionation range (e.g., for small molecules)

  • Mobile Phase: A buffer compatible with the keto acid and downstream applications (e.g., phosphate-buffered saline)

  • Sample: Keto acid solution containing high salt concentration

  • Chromatography system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase.

  • Sample Application: Apply the sample to the column. The sample volume should be a small percentage of the total column volume for optimal resolution.[13]

  • Elution: Elute the sample with the Mobile Phase at a constant flow rate.

  • Fraction Collection: Collect fractions. The keto acid will elute after the void volume and before the salt peak.

  • Analysis: Pool the fractions containing the purified keto acid.

Sample Preparation and Derivatization

Proper sample preparation is critical for successful keto acid purification. For biological samples, this often involves homogenization, protein precipitation, and extraction.[5]

Protocol: Extraction of Keto Acids from Tissue

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead mill homogenizer

  • Ice-cold 3 M Perchloric acid (HClO₄)[5]

  • Sonicator

  • Refrigerated centrifuge

Procedure:

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.[5]

  • Extraction: Add ice-cold 3 M perchloric acid to the powdered tissue (e.g., 300 µL per 100 mg of tissue).[5]

  • Sonication: Sonicate the mixture on ice to ensure complete cell lysis.[5]

  • Centrifugation: Centrifuge at high speed (e.g., 25,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[5]

  • Supernatant Collection: Carefully collect the supernatant containing the keto acids.[5]

Pre-column Derivatization

Derivatization is often employed to enhance the stability, chromatographic retention, and detection of keto acids.[1]

This method forms stable, fluorescent quinoxalinone derivatives, suitable for HPLC with fluorescence detection.[1]

Materials:

  • Keto acid extract

  • o-Phenylenediamine (OPD) solution

  • Perchloric acid

  • Potassium carbonate

Procedure:

  • Deproteinization: If not already done, deproteinize the sample with perchloric acid and centrifuge.[1]

  • Derivatization Reaction: To the supernatant, add the OPD solution.[1]

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[1]

  • Reaction Quenching: Stop the reaction by adding a neutralizing agent like potassium carbonate.[1]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Data Presentation: Analytical Performance for Keto Acid Analysis

AnalyteReproducibility (CV%)Recovery (%)Limit of Detection (LOD) (μM)Linearity (r²)Reference
Pyruvic acid1.1 - 4.796 - 1090.01 - 0.25> 0.997[5]
α-Ketoglutaric acid1.1 - 4.796 - 1090.01 - 0.25> 0.997[5]
Acetoacetic acid1.1 - 4.796 - 1090.01 - 0.25> 0.997[5]
Oxaloacetic acid1.1 - 4.796 - 1090.01 - 0.25> 0.997[5]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_chromatography Column Chromatography cluster_analysis Downstream Analysis Tissue Tissue Homogenization Extraction Acid Extraction Tissue->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Deriv_reagent Add Derivatization Reagent (e.g., OPD) Supernatant->Deriv_reagent Incubate Incubation Deriv_reagent->Incubate Quench Quench Reaction Incubate->Quench Equilibration Column Equilibration Injection Sample Injection Equilibration->Injection Elution Gradient Elution Injection->Elution Detection Detection (UV/Fluorescence/MS) Elution->Detection Fraction Fraction Collection Detection->Fraction Purity Purity & Concentration Analysis Fraction->Purity

Caption: General workflow for keto acid purification.

chromatography_selection cluster_methods Chromatography Methods cluster_applications Primary Applications KetoAcid Keto Acid Mixture RPC Reversed-Phase (Separation by Hydrophobicity) KetoAcid->RPC IEX Ion-Exchange (Separation by Charge) KetoAcid->IEX SEC Size-Exclusion (Separation by Size) KetoAcid->SEC RPC_app Derivatized Keto Acids, High-Resolution Separation RPC->RPC_app IEX_app Purification from Charged Impurities IEX->IEX_app SEC_app Desalting, Separation from Proteins SEC->SEC_app

Caption: Selection of chromatography method for keto acid purification.

References

Application Notes and Protocols: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a keto-acid that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a methoxy-substituted aromatic ring, a ketone, a carboxylic acid, and a chiral center, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse and complex molecules. This document provides an overview of its synthesis, potential applications, and detailed experimental protocols for its use in the creation of novel compounds. While specific data for this compound is limited, the following protocols and applications are based on established chemical principles and data from structurally related molecules.

Chemical Properties and Synthesis

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (predicted)

Synthesis via Friedel-Crafts Acylation

The most probable and widely used method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2] In the case of this compound, this would involve the reaction of anisole with methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[3]

Materials:

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 eq). Immediately add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate beaker, dissolve methylsuccinic anhydride (1.0 eq) and anisole (1.1 eq) in anhydrous dichloromethane (50 mL). Transfer this solution to the addition funnel.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the mixture has separated into two layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Illustrative Reaction Yields (Hypothetical Data)

EntryReactant 1Reactant 2Catalyst (eq)SolventTime (h)Temp (°C)Yield (%)
1AnisoleMethylsuccinic anhydrideAlCl₃ (1.2)DCM30 → RT75
2AnisoleMethylsuccinic anhydrideAlCl₃ (1.5)CS₂40 → RT68
3AnisoleMethylsuccinic anhydrideFeCl₃ (1.2)DCM6RT55

This table presents hypothetical data for illustrative purposes to demonstrate how experimental results could be structured.

Applications as a Building Block

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic and other complex organic molecules.

1. Synthesis of Pyridazinone Derivatives:

A prominent application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives. These heterocycles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis typically involves a condensation reaction with a hydrazine derivative.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).

  • Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

2. Synthesis of Chiral Lactones:

The keto-acid functionality allows for stereoselective reduction of the ketone to a hydroxyl group, which can then undergo intramolecular cyclization to form a chiral lactone. These lactones are important intermediates in the synthesis of natural products and pharmaceuticals.

3. Precursor for Bioactive Molecules:

The core structure of this compound can be found in or used to synthesize molecules with potential biological activity. For instance, derivatives of similar structures have been investigated as enzyme inhibitors and receptor antagonists in various therapeutic areas.

Visualizing Workflows and Pathways

Diagram 1: General Synthesis Workflow

G Reactants Anisole + Methylsuccinic Anhydride Reaction Friedel-Crafts Acylation (AlCl₃, DCM) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid Purification->Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Application in Heterocycle Synthesis

G BuildingBlock 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid Reaction Condensation with Hydrazine Hydrate BuildingBlock->Reaction Product 6-(4-methoxyphenyl)-4-methyl- 4,5-dihydropyridazin-3(2H)-one Reaction->Product Bioactivity Potential Biological Activity (e.g., Anti-inflammatory) Product->Bioactivity

Caption: Synthesis of a pyridazinone derivative from the building block.

Diagram 3: Hypothetical Signaling Pathway Modulation

G cluster_cell Cell Membrane Receptor GPCR/Enzyme Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Ligand Bioactive Molecule (Derived from Building Block) Ligand->Receptor Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., ↓ Inflammation) Transcription_Factor->Cellular_Response

Caption: Hypothetical modulation of a cellular signaling pathway by a derivative.

Conclusion

This compound represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis via Friedel-Crafts acylation and the presence of multiple functional groups allow for the generation of a wide array of more complex molecules, including potentially bioactive heterocycles. The protocols and applications outlined in this document provide a foundation for researchers to explore the full potential of this promising chemical scaffold in their research and development endeavors.

References

Application Notes & Protocols: Derivatization of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a keto-carboxylic acid whose analysis is critical in various research and development settings. Due to the presence of polar functional groups (a carboxylic acid and a ketone), the compound exhibits low volatility and thermal instability, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[1][2] Derivatization is an essential chemical modification step to convert the analyte into a more volatile and thermally stable form, thereby improving chromatographic peak shape, resolution, and detection sensitivity.[1][3][4] For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, significantly enhancing detection limits.

This document provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis.

Overall Analytical Workflow

The general workflow for the analysis of this compound involves several key stages, from sample preparation to final data analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Extraction of Analyte Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Deriv Chemical Derivatization (e.g., Silylation or OPD) Drydown->Deriv Analysis GC-MS or HPLC Analysis Deriv->Analysis Data Data Acquisition & Quantification Analysis->Data Result Reporting Data->Result

A generalized workflow for the analysis of the target analyte.

Protocol 1: Derivatization for GC-MS Analysis

For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is the most robust and widely used strategy for keto acids.[1][4] Methoximation first protects the ketone functional group, preventing tautomerization into keto-enol forms which could otherwise lead to multiple chromatographic peaks.[5][6] Subsequently, silylation of the carboxylic acid group replaces the polar active hydrogen with a nonpolar trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and thermal stability.[2][5][6]

Reaction Scheme: Methoximation and Silylation

GCMS_Reaction Analyte This compound Step1 Step 1: Methoximation (Protects Keto Group) Analyte->Step1 Reagent1 Methoxyamine HCl in Pyridine Reagent1->Step1 Intermediate Methoxime Derivative Step1->Intermediate Step2 Step 2: Silylation (Derivatizes Carboxyl Group) Intermediate->Step2 Reagent2 MSTFA + 1% TMCS Reagent2->Step2 Product Volatile TMS-Methoxime Derivative (Ready for GC-MS) Step2->Product

Two-step derivatization for GC-MS analysis.
Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of keto acids.[2][7]

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, tissue homogenate, or reaction mixture), add a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to a new 2 mL glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas.

  • Step 1: Methoximation:

    • Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) at 20 mg/mL in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample residue.

    • Seal the vial tightly with a PTFE-lined cap and vortex to ensure the residue is fully dissolved.

    • Incubate the mixture for 90 minutes at 37°C with gentle agitation.[1][2]

  • Step 2: Silylation:

    • After cooling the vial to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane (TMCS) to the reaction mixture.[1]

    • Seal the vial again and vortex thoroughly.

    • Incubate the mixture for 30-60 minutes at 60-70°C.[2][7][8]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. A 1 µL injection volume is typical.

Typical GC-MS Parameters
ParameterSuggested Setting
Gas Chromatograph Agilent 7890B GC system or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Initial temp 70°C, hold 2 min, ramp at 10°C/min to 300°C, hold for 5 min.[7][9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for targeted quantification.[2]

Protocol 2: Derivatization for HPLC Analysis

For HPLC analysis, derivatization with o-phenylenediamine (OPD) is a common strategy for α-keto acids.[10][11] The reaction forms a stable and highly fluorescent quinoxaline derivative, enabling sensitive detection by fluorescence or UV detectors. This method is particularly useful for quantifying low-abundance analytes in complex biological matrices.[10][11]

Reaction Scheme: Quinoxaline Formation

HPLC_Reaction Analyte This compound Reaction Condensation Reaction Analyte->Reaction Reagent o-phenylenediamine (OPD) in acid Reagent->Reaction Product Fluorescent Quinoxaline Derivative (Ready for HPLC) Reaction->Product

Derivatization with OPD for HPLC analysis.
Detailed Experimental Protocol

This protocol is based on established methods for OPD derivatization of keto acids.[10][11]

  • Sample Preparation:

    • Prepare the sample as described in the GC-MS protocol (Section 1, Step 1) but reconstitute the dried extract in 25 µL of water or a suitable buffer.

  • Derivatization:

    • Prepare a 12.5 mM solution of o-phenylenediamine (OPD) in 2 M Hydrochloric Acid (HCl).

    • Add 225 µL of the OPD solution to the 25 µL sample.[11]

    • Seal the vial and incubate at 80°C for 20-30 minutes in a heating block.[11]

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 250 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 1,000 x g for 5 minutes to separate the phases.[11]

    • Carefully transfer the upper organic layer (ethyl acetate) containing the derivative to a new vial.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • The sample is now ready for injection into the HPLC system.

Typical HPLC Parameters
ParameterSuggested Setting
Liquid Chromatograph Shimadzu, Agilent, or Waters HPLC/UHPLC system
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A linear gradient appropriate for separating the derivative from matrix components (e.g., 10% B to 90% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detector Fluorescence Detector (e.g., Excitation: ~350 nm, Emission: ~420 nm) or UV-Vis Detector (~350 nm)

Summary of Quantitative Performance Data

Specific quantitative data for the analysis of this compound is not widely published. The following table summarizes typical performance metrics achieved for similar keto acids using the derivatization and analytical methods described, providing an expected performance benchmark.

Analytical MethodAnalyte ClassLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UFLC-MSBranched-Chain Keto Acids (OPD deriv.)7.8 - 32,000 nM5 nM15 nM[10]
HPLC-FluorescenceBranched-Chain Keto Acids (OPD deriv.)0.5 - 50 µM--[11]
HPLC-UVAlpha-Keto Acids (SDA deriv.)0.2 - 100 µg/mL0.07 - 0.2 µg/mL0.21 - 0.6 µg/mL[12]
HPLC-FluorescenceAlpha-Keto Acids (DMB deriv.)-1.3 - 5.4 nM4.2 - 18 nM[13]
HPLC-Q-TOF/MSBranched-Chain Keto Acids (no deriv.)0.1 - 100 µmol/L-> 10 S/N[14]
GC-MSKeto/Fatty Acids (MeOx/Silylation)---[7]

References

Application Notes and Protocols for the Quantification of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the analysis of this compound in biological matrices using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Loxoprofen

Loxoprofen is a prodrug that undergoes metabolic activation to its active trans-alcohol form. The metabolic pathway also involves the formation of other metabolites, including this compound. Understanding this pathway is essential for interpreting analytical results. After oral administration, loxoprofen is absorbed and converted to its active metabolite, a trans-alcohol form, by carbonyl reductase in the liver[1].

Loxoprofen Loxoprofen Metabolite_M1 This compound (M-1) Loxoprofen->Metabolite_M1 trans_OH trans-alcohol metabolite (Active form) Loxoprofen->trans_OH cis_OH cis-alcohol metabolite Loxoprofen->cis_OH Other_Metabolites Other Metabolites (e.g., glucuronide conjugates) trans_OH->Other_Metabolites cis_OH->Other_Metabolites

Metabolic pathway of Loxoprofen.

Analytical Methodologies

The primary methods for the quantification of this compound are HPLC with UV or fluorescence detection and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially in complex biological matrices.

Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the most robust and sensitive method for the quantification of this compound in biological samples.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Deproteinization Protein Precipitation (e.g., Acetonitrile) Spike->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS analysis workflow.

Protocol

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of the analyte).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

Quantitative Data Summary

ParameterTypical ValueReference
Linearity Range12 - 60,000 ng/mL[2]
LLOQ12 ng/mL[2]
Accuracy85 - 115%[2]
Precision (CV%)< 15%[2][3]
Recovery69.32 - 92.79%[2]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A simpler and more accessible method, suitable for higher concentration samples or when MS detection is not available.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Deproteinization Protein Precipitation (e.g., Acetonitrile) Spike->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC-UV Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

HPLC-UV analysis workflow.

Protocol

  • Sample Preparation:

    • Follow the same protein precipitation procedure as for the LC-MS/MS method.

    • The supernatant can be directly injected or evaporated and reconstituted if concentration is needed.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile. A common mobile phase is acetonitrile/water (45/55, v/v) containing 0.1% formic acid[3].

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 225 nm[3].

Quantitative Data Summary

ParameterTypical ValueReference
Linearity Range0.1 - 20 µg/mL[3]
LLOQ0.1 µg/mL[3]
Accuracy> 95%[3]
Precision (CV%)< 15%[3]
Recovery> 89%[3]

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as pharmacokinetic profiling at terminal phases. HPLC-UV is a reliable and cost-effective alternative for applications where higher concentrations of the analyte are expected. Both methods require careful validation to ensure accurate and reproducible results.

References

Application Notes and Protocols: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a keto-acid that serves as a versatile building block in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its primary application lies in its role as a key intermediate for the synthesis of various heterocyclic compounds with significant pharmacological activities. The structural features of this molecule, including a methoxyphenyl group, a chiral center at the 2-position, and a reactive keto-acid moiety, make it an attractive starting material for generating diverse molecular scaffolds for drug discovery.

This document provides an overview of the application of this compound in the synthesis of biologically active molecules, with a focus on pyridazinone derivatives. Detailed experimental protocols for the synthesis of the parent compound and its subsequent transformation are also presented.

Application as a Synthetic Intermediate

The most prominent application of this compound in medicinal chemistry is as a precursor for the synthesis of pyridazinone derivatives. Pyridazinones are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1] The 4-oxobutanoic acid moiety allows for cyclization reactions with hydrazine and its derivatives to form the core pyridazinone ring.

Additionally, the general class of 4-oxobutanoic acids can be utilized as precursors for γ-hydroxybutyric acid (GHB) derivatives. GHB is a neurotransmitter and its derivatives are explored for their neurological effects.[2][3]

Data Presentation

Compound IDTargetActivity (IC₅₀)Reference
TR16 MAO-B0.17 µM[4]
TR2 MAO-B0.27 µM[4]
4ba PDE4B251 nM[5]
Hypothetical Derivative 1Not AvailableNot Available
Hypothetical Derivative 2Not AvailableNot Available

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation reaction between anisole and methylsuccinic anhydride.[6][7][8]

Materials:

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methylsuccinic anhydride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add anisole (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-(4-Methoxyphenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a pyridazinone derivative from this compound. The procedure is adapted from the synthesis of structurally similar pyridazinones.[9][10][11]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the desired pyridazinone.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

Synthesis_of_Starting_Material Anisole Anisole Target_Acid This compound Anisole->Target_Acid Friedel-Crafts Acylation Methylsuccinic_Anhydride Methylsuccinic Anhydride Intermediate Acylium Ion Intermediate Methylsuccinic_Anhydride->Intermediate + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Intermediate->Target_Acid

Caption: Synthesis of the target keto-acid via Friedel-Crafts acylation.

Pyridazinone_Synthesis_Workflow Start This compound Reaction Cyclocondensation Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Product 6-(4-Methoxyphenyl)-4-methyl- 4,5-dihydropyridazin-3(2H)-one Reaction->Product Bioactivity Potential Biological Activities (Anti-inflammatory, Antimicrobial, etc.) Product->Bioactivity

Caption: General workflow for pyridazinone synthesis from the keto-acid.

GHB_Derivative_Pathway Start This compound Reduction Reduction of Ketone Start->Reduction GHB_Analog γ-Hydroxy-γ-(4-methoxyphenyl)-α-methylbutanoic acid Reduction->GHB_Analog Neuroactivity Potential Neurological Activity GHB_Analog->Neuroactivity

Caption: Potential synthetic pathway to a GHB derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. Our resources are designed to help you identify and resolve common impurities and challenges encountered during this synthetic process.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of anisole with methylsuccinic anhydride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). While this reaction is effective, it can lead to the formation of several impurities. This guide outlines the most common impurities, their probable causes, and recommended solutions.

Data Presentation: Summary of Common Impurities

Impurity NameStructureProbable Cause(s)Recommended Solution(s)
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid (ortho-isomer) Isomer with acylation at the ortho positionThe methoxy group of anisole is an ortho-, para-directing group. While the para-product is sterically favored, some ortho-substitution is expected. Higher reaction temperatures can increase the amount of the ortho-isomer.- Optimize reaction temperature; lower temperatures generally favor the para-isomer.- Use a bulkier Lewis acid or solvent to sterically hinder ortho-attack.- Purify the final product using column chromatography or recrystallization.
4-(3-Methoxyphenyl)-2-methyl-4-oxobutanoic acid (meta-isomer) Isomer with acylation at the meta positionThe formation of the meta-isomer is generally minor but can occur, particularly under harsh reaction conditions or with less selective catalysts.- Ensure the use of a high-purity Lewis acid catalyst.- Maintain optimal reaction temperature and time.- Purify via column chromatography.
Unreacted Anisole Starting Material- Incomplete reaction.- Insufficient amount of acylating agent or catalyst.- Increase the molar ratio of methylsuccinic anhydride and/or AlCl₃.- Extend the reaction time.- Remove by vacuum distillation or during aqueous workup and extraction.
Unreacted Methylsuccinic Anhydride/Methylsuccinic Acid Starting Material/Hydrolyzed Starting Material- Incomplete reaction.- Hydrolysis of the anhydride during workup.- Ensure anhydrous reaction conditions.- Can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate solution) during workup.
Polysubstituted Products Products with more than one acyl group on the anisole ringAlthough the acyl group is deactivating, highly reactive starting materials or harsh conditions can lead to polysubstitution.[1][2]- Use a milder Lewis acid.- Control the stoichiometry of the reactants carefully.- The acyl group deactivates the ring, making a second acylation less likely.[1]
Demethylated Product (4-(4-Hydroxyphenyl)-2-methyl-4-oxobutanoic acid) Product where the methoxy group is converted to a hydroxyl groupStrong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether.- Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃).- Carefully control the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields in Friedel-Crafts acylation can be attributed to several factors[1]:

  • Catalyst Inactivity: Aluminum chloride is highly moisture-sensitive. Ensure all glassware is thoroughly dried and reagents are anhydrous. Use a fresh, unopened container of AlCl₃ if possible.

  • Insufficient Catalyst: The ketone product can form a complex with AlCl₃, effectively sequestering it. Stoichiometric amounts of the catalyst are often required.

  • Reaction Temperature: The optimal temperature can vary. If the reaction is too cold, it may not proceed at a reasonable rate. If it's too hot, side reactions and degradation can occur.

  • Purity of Reagents: Impurities in anisole or methylsuccinic anhydride can inhibit the reaction.

Q2: I am observing multiple spots on my TLC plate, even after aqueous workup. What are they likely to be?

A2: The multiple spots are most likely the desired para-product along with the ortho- and meta-isomers. Due to the directing effect of the methoxy group, the para isomer is expected to be the major product, but the formation of the ortho isomer is common. The meta isomer is typically a minor component. Unreacted starting materials might also be present if the reaction did not go to completion.

Q3: How can I best separate the desired para-isomer from the ortho- and meta-isomers?

A3:

  • Recrystallization: This is often the first method to try. The isomers may have different solubilities in a given solvent system, allowing for the selective crystallization of the desired para-isomer. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method for separating isomers. A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane in methanol can provide good separation.

Q4: Can I use a different Lewis acid instead of aluminum chloride?

A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. These are generally milder and may offer better selectivity or be more tolerant of certain functional groups. However, they might require higher reaction temperatures or longer reaction times.

Q5: My final product is colored. What is the cause and how can I remove the color?

A5: Color impurities can arise from side reactions or the decomposition of reagents. If the product is a solid, recrystallization is often effective at removing colored impurities. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities, followed by a hot filtration to remove the charcoal.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 to 2.2 equivalents) in anhydrous DCM.

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. In the dropping funnel, prepare a solution of methylsuccinic anhydride (1.0 equivalent) and anisole (1.0 to 1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a period, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours to ensure completion.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol for HPLC Analysis of Isomeric Purity

This is a starting point for an HPLC method to assess the isomeric purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm (the λmax for the p-methoxybenzoyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Synthesis_and_Impurities cluster_reaction Friedel-Crafts Acylation Anisole Anisole Reaction_Mixture Reaction_Mixture Anisole->Reaction_Mixture Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Reaction_Mixture AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Mixture Main_Product This compound (Para-isomer) Reaction_Mixture->Main_Product Major Product Ortho_Isomer Ortho-isomer Impurity Reaction_Mixture->Ortho_Isomer Common Impurity Meta_Isomer Meta-isomer Impurity Reaction_Mixture->Meta_Isomer Minor Impurity Unreacted_Anisole Unreacted Anisole Reaction_Mixture->Unreacted_Anisole Unreacted_Anhydride Unreacted/Hydrolyzed Anhydride Reaction_Mixture->Unreacted_Anhydride

Caption: Synthetic pathway and common impurities.

Troubleshooting_Workflow Start Low Yield or High Impurity Profile Check_Reagents 1. Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Catalyst 2. Verify Catalyst Activity and Stoichiometry Check_Reagents->Check_Catalyst Check_Temp 3. Optimize Reaction Temperature Check_Catalyst->Check_Temp Check_Workup 4. Ensure Proper Aqueous Workup Check_Temp->Check_Workup Purification 5. Refine Purification Method (Recrystallization/Chromatography) Check_Workup->Purification Success High Purity Product Purification->Success

Caption: Troubleshooting workflow for synthesis.

References

"improving yield of Friedel-Crafts acylation for 4-oxobutanoic acids"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions for the Friedel-Crafts acylation using succinic anhydride and its derivatives to synthesize 4-oxobutanoic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the experiment, focusing on improving reaction yields and purity.

Q1: My reaction resulted in a very low or no yield. What are the most common causes?

Low yields in Friedel-Crafts acylation are frequently traced back to a few critical factors. The most common culprits include:

  • Catalyst Inactivity : The primary Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any exposure to water in the air, solvents, or on glassware will deactivate it.[1] Always use a fresh, free-flowing powder from a newly opened or properly desiccated container.[2] If the AlCl₃ appears clumpy, it has likely been compromised.[2]

  • Insufficient Catalyst : This reaction is not truly catalytic. The ketone product forms a complex with the Lewis acid, effectively removing it from the reaction.[3][4][5] Therefore, a stoichiometric amount or a slight excess of the catalyst is required. A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended for optimal results.[3]

  • Deactivated Aromatic Substrate : The reaction is an electrophilic aromatic substitution, which works poorly on electron-deficient rings.[1][6] Aromatic substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, carbonyls) will give low to no yield.[1][6][7]

  • Incompatible Functional Groups : Aromatic rings containing basic groups like amines (-NH₂) or hydroxyls (-OH) are unsuitable.[2] These groups will react with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[2][8]

  • Sub-optimal Reaction Temperature : Temperature is a critical parameter. While some acylations proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.[1][6] Conversely, temperatures that are too high can promote side reactions and decomposition.[6]

Q2: I am observing the formation of multiple products or isomers. How can I improve the selectivity?

The formation of multiple products often relates to the regioselectivity of the acylation on the aromatic ring.

  • Steric Hindrance : The position of substitution is influenced by steric hindrance from existing groups on the aromatic ring, often favoring the para product over the ortho product.[1]

  • Solvent Effects : The choice of solvent can significantly influence the ratio of kinetic versus thermodynamic products.[9] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-substituted product, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-substituted product.[2][9]

Q3: The workup is challenging because an emulsion formed when quenching the reaction. How can I prevent or resolve this?

Emulsion formation is a common problem during the aqueous workup of Friedel-Crafts reactions, which can lead to significant product loss.[2]

  • Quenching Technique : To minimize emulsions, the reaction mixture should be cooled and then carefully and slowly poured onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] This procedure helps to decompose the aluminum chloride complexes more effectively.

  • Breaking Emulsions : If an emulsion still forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous layer, which facilitates phase separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation with succinic anhydride?

The reaction proceeds via an electrophilic aromatic substitution.[3] First, the Lewis acid catalyst (e.g., AlCl₃) activates the succinic anhydride to generate a highly electrophilic acylium ion.[3][7][10] This ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized intermediate called a sigma complex.[3] Aromaticity is then restored through the loss of a proton, yielding the aluminum chloride complex of the final 4-aryl-4-oxobutanoic acid product.[3] An aqueous workup is required to hydrolyze this complex and isolate the product.[3]

Q2: Why is a stoichiometric amount of Lewis acid catalyst required instead of a catalytic amount?

The carbonyl oxygen of the ketone product is a Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[3][5] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed per equivalent of product formed.[5] Therefore, to ensure the reaction goes to completion, at least a stoichiometric amount of the Lewis acid is necessary.[4][6]

Q3: Are there "greener" or alternative catalysts to aluminum chloride?

Yes, research has focused on developing more environmentally friendly alternatives to traditional Lewis acids. These include:

  • Solid Acid Catalysts : Materials like zeolites and metal-exchanged clays (e.g., montmorillonite) have been shown to be effective and are often reusable.[11][12]

  • Metal Triflates : Catalysts such as scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃) are effective in catalytic amounts and are more tolerant to moisture than AlCl₃.[13]

  • Methanesulfonic Anhydride : This metal- and halogen-free reagent can promote the acylation of carboxylic acids, producing minimal waste.[14]

  • Ionic Liquids : Certain ionic liquids can function as both the solvent and catalyst, offering a recyclable reaction medium.[7][15]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride, providing a comparative overview.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[16]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[16]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[16]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[16]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[16]
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.90[16]
AnisoleAlCl₃None (Solvent-free)5 minRoom Temp.96[16]

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Benzoylpropionic Acid (4-oxo-4-phenylbutanoic acid)

This protocol describes a classic method using benzene as both the reactant and the solvent.[3][16]

Materials:

  • Succinic anhydride (68 g, 0.68 mole)

  • Dry, thiophene-free benzene (350 g, 4.5 moles)

  • Powdered, anhydrous aluminum chloride (200 g, 1.5 moles)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • 2-L three-necked flask with a mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle (oil bath)

  • Steam distillation apparatus

Procedure:

  • Setup : In a 2-L three-necked flask, combine succinic anhydride (68 g) and dry benzene (350 g).

  • Catalyst Addition : Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g) all at once. An exothermic reaction with the evolution of hydrogen chloride gas will occur.

  • Reaction : Heat the mixture in an oil bath and maintain it at reflux for 30 minutes with continuous stirring.

  • Quenching : After the reflux period, cool the flask in a cold water bath. Slowly add 300 mL of water through a dropping funnel.

  • Workup : Remove the excess benzene via steam distillation. A precipitate of the product will form.

  • Isolation : Cool the mixture, filter the precipitate, and wash it with hot water.

  • Drying : Dry the product. The expected yield is 95-100 g (77-82%).[16]

Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids

This protocol offers an environmentally benign, rapid, and efficient method for synthesizing various β-aroylpropionic acids at room temperature via mechanochemistry.[16]

Materials:

  • Succinic anhydride (1.0 g, 0.01 mole)

  • Aromatic hydrocarbon (e.g., toluene, xylene, anisole) (0.01 mole)

  • Powdered, anhydrous aluminum chloride (2.67 g, 0.02 mole)

  • Crushed ice

  • Concentrated hydrochloric acid

Equipment:

  • Mortar and pestle

  • Efficient fume hood

  • TLC apparatus

  • Filtration apparatus

Procedure:

  • Preparation : Inside a fume hood, place succinic anhydride (1.0 g) and powdered anhydrous aluminum chloride (2.67 g) in a mortar.

  • Mixing : Grind the mixture with a pestle for 1 minute.

  • Reactant Addition : Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

  • Reaction : Continue grinding the mixture for the time specified in the data summary table (typically 5-10 minutes). Monitor the reaction progress using TLC.

  • Quenching : Upon completion, quench the reaction by adding the mixture to a beaker containing crushed ice and hydrochloric acid.

  • Isolation : Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.[16]

Visualizations

Friedel_Crafts_Acylation_Mechanism reactants Succinic Anhydride + Aromatic Substrate (Ar-H) activation Activation & Acylium Ion Formation reactants->activation attack Electrophilic Attack reactants->attack Attacks catalyst Lewis Acid (AlCl₃) catalyst->activation acylium [R-C=O]⁺ Acylium Ion activation->acylium Generates acylium->attack sigma Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation & Catalyst Complexation sigma->deprotonation complex Product-Catalyst Complex deprotonation->complex product Final Product: 4-Aryl-4-oxobutanoic acid complex->product Releases workup Aqueous Workup (H₂O / H⁺) workup->product

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Experimental_Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atm.) reagents 2. Charge Reactants (Aromatic, Anhydride) setup->reagents catalyst 3. Add Lewis Acid (e.g., AlCl₃) reagents->catalyst reaction 4. Reaction (Stirring, Temp. Control) catalyst->reaction monitoring Monitor via TLC reaction->monitoring quench 5. Quench Reaction (Pour onto Ice/HCl) reaction->quench extraction 6. Extraction (Organic Solvent) quench->extraction purification 7. Purification (Wash, Dry, Recrystallize) extraction->purification product Final Product purification->product Troubleshooting_Flowchart start Problem: Low or No Yield q_catalyst Is the Lewis Acid (AlCl₃) active & sufficient? start->q_catalyst s_catalyst Solution: • Use fresh, anhydrous AlCl₃. • Ensure molar ratio is ≥ 2:1  (AlCl₃:Anhydride). q_catalyst->s_catalyst No q_substrate Is the aromatic substrate suitable? q_catalyst->q_substrate Yes s_substrate Solution: • Avoid strongly deactivating  groups (e.g., -NO₂). • Avoid -NH₂ or -OH groups. q_substrate->s_substrate No q_conditions Are the reaction conditions optimal? q_substrate->q_conditions Yes s_conditions Solution: • Ensure all glassware/solvents  are completely dry. • Optimize temperature (may  require heating/reflux). q_conditions->s_conditions No

References

"troubleshooting low yield in 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this specific synthesis, which typically involves the Friedel-Crafts acylation of anisole with citraconic anhydride. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and other common experimental issues.

Core Troubleshooting Guide: Addressing Critical Yield Issues

This section addresses the most common and critical problems that lead to significantly low yields or complete reaction failure.

Q1: My reaction resulted in a very low yield or failed completely. What are the most critical factors I should investigate first?

When facing a failed synthesis, a systematic check of the foundational parameters is crucial. The Friedel-Crafts acylation is notoriously sensitive to specific conditions, and failure often points to one of three areas: reagent integrity, catalyst activity, or reaction setup.

  • Catalyst Deactivation (Moisture is the Enemy): The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic.[1] Its primary failure mode is deactivation by moisture.

    • Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxide and hydrochloric acid, rendering it inactive as a catalyst. Any moisture in your solvent, reagents, or glassware will consume the catalyst before it can activate the acylating agent.[1][2]

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. If using an older bottle, ensure it was stored in a desiccator. The catalyst should be a fine, free-flowing powder. Clumps or a strong smell of HCl indicate moisture contamination.[1]

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents must be of anhydrous grade and preferably dried over molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Incorrect Stoichiometry of the Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, and often an excess, of the Lewis acid.[2][3]

    • Causality: The ketone product formed is a Lewis base and forms a stable complex with AlCl₃.[3] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent. The methoxy group on anisole can also complex with AlCl₃, further sequestering the catalyst.[4]

    • Troubleshooting Steps:

      • Molar Ratio Adjustment: A molar ratio of at least 2.2 equivalents of AlCl₃ relative to the limiting reagent (citraconic anhydride or anisole) is often recommended. One equivalent is for the anhydride, one for the product ketone, and an additional amount to account for complexation with the anisole's methoxy group.

  • Purity of Starting Materials:

    • Causality: Impurities in anisole or citraconic anhydride can interfere with the reaction. For instance, any phenol present in the anisole will react with the Lewis acid and deactivate it.

    • Troubleshooting Steps:

      • Purify Anisole: If the purity is suspect, distill the anisole before use.

      • Check Anhydride: Ensure the citraconic anhydride has not hydrolyzed to citraconic acid.

Below is a workflow diagram to guide your initial troubleshooting process.

TroubleshootingWorkflow start_node Low or No Yield check_catalyst 1. Check Catalyst Activity start_node->check_catalyst catalyst_ok Is Catalyst fresh & anhydrous? check_catalyst->catalyst_ok check_conditions 2. Verify Anhydrous Conditions conditions_ok Was glassware/solvent dry? check_conditions->conditions_ok check_stoich 3. Review Catalyst Stoichiometry stoich_ok Used >2.2 eq AlCl3? check_stoich->stoich_ok catalyst_ok->check_conditions Yes solution_catalyst Solution: Use fresh, high-purity AlCl3. catalyst_ok->solution_catalyst No conditions_ok->check_stoich Yes solution_conditions Solution: Rigorously dry all glassware and solvents. conditions_ok->solution_conditions No solution_stoich Solution: Increase AlCl3 to 2.2-2.5 equivalents. stoich_ok->solution_stoich No proceed Proceed to Advanced Troubleshooting stoich_ok->proceed Yes

Caption: A stepwise workflow for troubleshooting low yields.

Advanced Troubleshooting & Optimization

If the basic checks do not resolve the yield issue, consider these more nuanced parameters.

Q2: I obtained a product, but the yield is still below expectations. How can I optimize the reaction conditions?

Optimization often involves a careful balance of temperature, reaction time, and reagent addition order.

  • Temperature Control: This is one of the most critical parameters influencing both yield and selectivity.[5]

    • Causality: Friedel-Crafts acylations are exothermic. An initial low temperature (0-5 °C) during the addition of reagents is crucial to control the reaction rate and prevent side reactions. Excessively high temperatures can lead to decomposition or unwanted isomer formation.[2][5] However, some reactions require heating to overcome the activation energy.[6]

    • Optimization Protocol:

      • Combine anisole and the chosen solvent, and cool to 0 °C.

      • Separately, create a slurry of AlCl₃ in the solvent at 0 °C.

      • Slowly add the citraconic anhydride to the AlCl₃ slurry, allowing the acylium ion complex to form.

      • Add the AlCl₃-anhydride complex dropwise to the cold anisole solution.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Choice of Solvent: The solvent can influence reaction yield and product distribution.[5]

    • Common Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used. Nitrobenzene can sometimes be used, but it is more polar and can lead to different selectivity.[1] Carbon disulfide (CS₂) is another option that can favor kinetic products.[1]

    • Recommendation: For this synthesis, DCE is often a good choice as it allows for a wider temperature range if heating is required.[7]

  • Order of Addition (Perrier vs. Bouveault):

    • Causality: The order in which reagents are mixed can affect which electrophilic species is dominant. Pre-complexing the acylating agent with the Lewis acid before adding the aromatic substrate (the Perrier procedure) is often superior.[7] This ensures the active electrophile is readily available.

    • Recommended Procedure (Perrier): Add citraconic anhydride to a suspension of AlCl₃ in the solvent. Stir to form the complex, then add this mixture to the anisole solution.

ParameterRecommended ConditionRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Strong Lewis acid required to generate the acylium ion.[8]
Catalyst Stoichiometry 2.2 - 2.5 molar equivalentsStoichiometric amounts are consumed by complexation with the product ketone and anisole.[3][4]
Reactant Ratio Anisole:Anhydride ~ 1:1 to 1.1:1Using a slight excess of anisole can help drive the reaction to completion.
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous, inert solvents that are effective for Friedel-Crafts reactions.[7]
Temperature 0 °C for addition, then warm to RT or refluxControls initial exotherm and prevents side reactions; may require heat to proceed.[5][6]
Reaction Time 2 - 12 hoursMonitor by TLC to determine completion.
Q3: My product is impure, and I suspect the formation of side products. What are the likely culprits and how can I avoid them?

Side product formation is a common issue that can significantly complicate purification and reduce the yield of the desired product.

  • Isomeric Impurities:

    • Causality: The methoxy group of anisole is an ortho, para-director. While the para-substituted product, this compound, is sterically and electronically favored, some amount of the ortho-isomer, 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, can form.[9]

    • Mitigation Strategy: Lower reaction temperatures generally favor the formation of the kinetic product, which in this case is the desired para isomer.[5] Running the reaction at 0 °C and only allowing it to warm to room temperature can improve regioselectivity.

  • Demethylation of Anisole:

    • Causality: A strong Lewis acid like AlCl₃ can catalyze the cleavage of the methyl group from anisole, forming phenol.[10] Phenol is highly reactive but its hydroxyl group will complex with AlCl₃, deactivating the ring and consuming the catalyst.

    • Mitigation Strategy: Avoid excessively high temperatures and prolonged reaction times. If demethylation is a persistent issue, a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or certain rare-earth triflates could be explored, although this may require significant optimization.[10][11]

  • Reaction Mechanism Overview: Understanding the mechanism helps visualize how these issues arise. The key steps are the formation of the acylium ion and the subsequent electrophilic attack on the anisole ring.

ReactionMechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Anhydride Citraconic Anhydride Complex [Anhydride-AlCl₃ Complex] Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Anisole Anisole SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex + Anisole ProductComplex [Product-AlCl₃ Complex] SigmaComplex->ProductComplex - H⁺ FinalProduct Final Product ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocols & FAQs

This section provides a detailed experimental procedure and answers to frequently asked questions.

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation:

    • In the reaction flask, add anhydrous aluminum chloride (2.2 eq.) to anhydrous 1,2-dichloroethane (DCE). Cool the resulting slurry to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of citraconic anhydride (1.0 eq.) and anisole (1.05 eq.) in anhydrous DCE.

  • Reaction:

    • Add the anisole/anhydride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[1] This will decompose the aluminum chloride complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with water, then with a saturated NaCl solution (brine) to help break any emulsions.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A mixture of toluene and hexanes is often effective. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot toluene.

    • If the solution is colored, you can add a small amount of activated carbon and perform a hot filtration.[12]

    • Slowly add hexanes (an anti-solvent) to the hot solution until it just begins to turn cloudy.

    • Add a few drops of hot toluene to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Frequently Asked Questions (FAQs)
  • Q: Can I use an acyl chloride instead of an anhydride?

    • A: Yes, Friedel-Crafts acylation works well with both acyl chlorides and anhydrides as the acylating agent.[8][13] The choice often depends on commercial availability and cost. The mechanism is very similar.

  • Q: Why is my workup forming a persistent emulsion?

    • A: Emulsions are common during the quenching of Friedel-Crafts reactions due to the presence of aluminum salts.[1][9] To break them, add a saturated solution of NaCl (brine) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help.

  • Q: Are there "greener" or milder alternatives to AlCl₃?

    • A: Yes, research into alternative catalysts is ongoing. Solid acid catalysts like zeolites (e.g., H-Beta, H-ZSM5) are being explored to overcome the waste disposal and handling issues associated with AlCl₃.[11][14] Other milder Lewis acids like ZnCl₂ or rare-earth triflates have also been used, particularly for sensitive substrates.[10] However, these often require different reaction conditions and may not be as generally effective as AlCl₃.

References

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid.

Troubleshooting Guides

Difficulties during the synthesis of this compound, primarily conducted via Friedel-Crafts acylation of anisole with 2-methylsuccinic anhydride, can often be traced back to specific reaction parameters. This guide addresses common issues and offers potential solutions.

Issue 1: Low or No Product Yield

Low or non-existent yields are a frequent challenge in Friedel-Crafts acylation reactions. Several factors can contribute to this issue.

Possible Cause Suggested Solution
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Contamination with water will deactivate it.Ensure all glassware is thoroughly dried before use. Use a freshly opened container of anhydrous aluminum chloride or purify the existing stock. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. This requires the use of stoichiometric amounts of the catalyst.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess may be beneficial.
Deactivated Aromatic Ring: While anisole is an activated substrate, any impurities with strongly electron-withdrawing groups can hinder the reaction.Use high-purity anisole.
Sub-optimal Reaction Temperature: The reaction may require specific temperature control to proceed efficiently.Experiment with a range of temperatures. While some Friedel-Crafts reactions proceed at room temperature, others may need gentle heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions.
Poor Quality Reagents: Impurities in either the anisole or 2-methylsuccinic anhydride can interfere with the reaction.Use purified reagents. Anisole can be distilled, and the purity of 2-methylsuccinic anhydride should be verified.

Issue 2: Formation of Multiple Products (Isomers and Byproducts)

The formation of a mixture of products is a common side reaction in this synthesis. Understanding the potential isomers and byproducts is key to troubleshooting and optimizing the reaction.

Side Product Cause Mitigation and Purification
Ortho-isomer: 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acidThe methoxy group of anisole is an ortho-, para- director. While the para-isomer is sterically favored, some ortho-substitution is expected.Lowering the reaction temperature may favor the formation of the para-isomer. Purification can be achieved through recrystallization or column chromatography.
Isomeric Product from Anhydride Ring Opening: 3-(4-Methoxybenzoyl)-2-methylpropanoic acidThe unsymmetrical nature of 2-methylsuccinic anhydride allows for acylation to occur at either of the two carbonyl carbons.The regioselectivity of the anhydride ring opening is influenced by steric and electronic factors. The use of different Lewis acids or solvents may alter the ratio of the two isomeric products. Careful analysis of spectroscopic data (NMR) is required to identify the major product. Purification can be challenging due to similar polarities; fractional crystallization or preparative chromatography may be necessary.
Demethylated Product: 4-(4-Hydroxyphenyl)-2-methyl-4-oxobutanoic acidCleavage of the methoxy ether can occur under harsh Friedel-Crafts conditions, particularly at elevated temperatures in the presence of excess Lewis acid.Use the minimum effective amount of Lewis acid and maintain a controlled, lower reaction temperature. The phenolic byproduct can often be removed by an aqueous base wash during workup.
Polyacylation Products: While less common in acylation due to the deactivating nature of the introduced acyl group, it can occur with highly activated rings or under forcing conditions.Use a molar ratio of anisole to the acylating agent that is greater than or equal to 1:1.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of anisole with 2-methylsuccinic anhydride?

The methoxy group in anisole is a para-director, meaning it directs incoming electrophiles to the position opposite to it on the aromatic ring. Therefore, the primary product is expected to be the para-substituted isomer. However, the regioselectivity of the attack on the unsymmetrical 2-methylsuccinic anhydride is also a critical factor. The reaction can potentially yield two isomeric keto-acids: this compound and 3-(4-methoxybenzoyl)-2-methylpropanoic acid. The predominant isomer will depend on the relative reactivity of the two carbonyl groups of the anhydride under the specific reaction conditions. Generally, the less sterically hindered carbonyl group is more susceptible to nucleophilic attack.

Q2: How can I confirm the identity and purity of my product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The substitution pattern on the aromatic ring (ortho vs. para) can be determined by the splitting patterns of the aromatic protons in the ¹H NMR spectrum. The connectivity of the butanoic acid chain can be confirmed by analyzing the chemical shifts and coupling constants of the aliphatic protons and carbons.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl groups (ketone and carboxylic acid) and the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: What are the key safety precautions to take during this synthesis?

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anisole and 2-methylsuccinic anhydride can be irritating to the skin and eyes. Handle with care.

  • The reaction itself can be exothermic . It is important to control the rate of addition of reagents and to have a cooling bath available.

  • The reaction generates hydrogen chloride (HCl) gas , which is corrosive. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocols

A general procedure for the Friedel-Crafts acylation of anisole with 2-methylsuccinic anhydride is provided below. Note that optimization of reaction conditions may be necessary.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • 2-Methylsuccinic anhydride

  • Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene, carbon disulfide)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate glassware for anhydrous reactions (flame-dried or oven-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Dissolve 2-methylsuccinic anhydride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

  • Addition of Anisole: After the addition of the anhydride is complete, add anisole (1 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition of anisole, allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene, ethanol/water) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_catalyst Check Catalyst Activity and Amount start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents solution_catalyst Use fresh, anhydrous catalyst in stoichiometric amount check_catalyst->solution_catalyst solution_conditions Optimize temperature and reaction time check_conditions->solution_conditions solution_reagents Purify starting materials check_reagents->solution_reagents

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of a Potential Side Reaction: Demethylation

G product This compound conditions Excess AlCl3 / High Temperature product->conditions intermediate Lewis acid complex with methoxy group conditions->intermediate leads to side_product 4-(4-Hydroxyphenyl)-2-methyl-4-oxobutanoic acid intermediate->side_product results in

Caption: Pathway for the demethylation side reaction.

Experimental Workflow for Synthesis and Purification

G start Reaction Setup (Anhydrous) reagent_addition Sequential Addition of Reagents at 0°C start->reagent_addition reaction Reaction at RT or with Heating reagent_addition->reaction workup Quenching and Extraction reaction->workup purification Recrystallization or Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis.

Technical Support Center: Optimizing Synthesis of Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted butanoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted butanoic acids, presented in a question-and-answer format.

α-Substituted Butanoic Acids

Q1: I am trying to synthesize an α-monosubstituted butanoic acid via malonic ester synthesis, but I am getting a significant amount of a dialkylated byproduct. How can I minimize this?

A1: Dialkylation is a common side reaction in malonic ester synthesis because the mono-alkylated intermediate still possesses an acidic proton that can be deprotonated and react with another equivalent of the alkylating agent. To minimize dialkylation, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the sodium salt of diethyl malonate to your alkylating agent. Using a slight excess of the malonate can also help.

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly and at a controlled temperature to the reaction mixture. This ensures that the alkyl halide reacts with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. While sodium ethoxide in ethanol is common, other bases and solvent systems can be explored for optimization.

Q2: My malonic ester synthesis is resulting in a low yield and the formation of an alkene. What is the cause and how can I prevent it?

A2: The formation of an alkene suggests that an E2 elimination reaction is competing with the desired SN2 substitution. This is more common with secondary and tertiary alkyl halides but can also occur with primary halides under forcing conditions. To favor substitution over elimination:

  • Use a less hindered base: If you are using a bulky base, consider switching to a smaller one like sodium ethoxide.

  • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can increase the proportion of the substitution product.

  • Choose a good leaving group: Halides like iodide are excellent leaving groups and can promote a faster SN2 reaction, outcompeting the E2 pathway.

β-Substituted Butanoic Acids

Q3: I am attempting a Michael addition to an α,β-unsaturated ester to synthesize a β-substituted butanoic acid derivative, but the reaction is sluggish and gives low yields. What can I do to improve it?

A3: The success of a Michael addition can be highly dependent on the reactivity of both the Michael donor (the nucleophile) and the Michael acceptor (the α,β-unsaturated ester). Here are some troubleshooting tips:

  • Activate the Michael Donor: Ensure your nucleophile is sufficiently activated. If you are using a malonate-type donor, ensure complete deprotonation with a suitable base.

  • Use a more reactive Michael acceptor: If possible, consider using a more electrophilic acceptor. For example, an α,β-unsaturated ketone is generally more reactive than the corresponding ester.

  • Catalyst Choice: For less reactive Michael donors, consider using a catalyst to facilitate the addition. Proline and its derivatives, for instance, can catalyze the asymmetric Michael addition of aldehydes and ketones.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can often enhance the rate of Michael additions.

Q4: In my Reformatsky reaction to synthesize a β-hydroxy ester (a precursor to a β-substituted butanoic acid), the reaction is not initiating. What are the common reasons for this?

A4: The initiation of the Reformatsky reaction relies on the formation of the organozinc reagent. Failure to initiate often points to issues with the zinc metal or the reaction conditions:

  • Activate the Zinc: The surface of the zinc metal can be coated with an oxide layer that prevents reaction. Activate the zinc prior to use by washing it with dilute HCl, followed by water, ethanol, and then ether, and drying it under vacuum.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Initiation Techniques: A small crystal of iodine can be added to the reaction mixture to help initiate the reaction. Gentle heating may also be necessary.

γ-Substituted Butanoic Acids

Q5: I am trying to alkylate γ-butyrolactone at the α-position, but the reaction is giving low conversion. How can I improve the yield?

A5: The α-protons of γ-butyrolactone are less acidic than those of open-chain esters, making deprotonation more challenging. To improve the yield of the α-alkylation:

  • Use a Strong, Non-Nucleophilic Base: A strong base is required for efficient deprotonation. Lithium diisopropylamide (LDA) is a common choice as it is a strong, sterically hindered, non-nucleophilic base.

  • Low Temperature: The reaction should be carried out at low temperatures (typically -78 °C) to prevent side reactions such as self-condensation or decomposition of the base.

  • Anhydrous Conditions: As with many organometallic reactions, strictly anhydrous conditions are essential for success.

Q6: The hydrolysis of my substituted γ-butyrolactone to the corresponding γ-hydroxybutanoic acid is incomplete. What conditions favor ring-opening?

A6: The hydrolysis of a lactone is a reversible equilibrium. To drive the reaction towards the open-chain hydroxy acid, consider the following:

  • Basic Hydrolysis (Saponification): Using a stoichiometric amount of a strong base like sodium hydroxide will irreversibly form the carboxylate salt, driving the equilibrium towards the open form. Subsequent acidification will then yield the γ-hydroxybutanoic acid.

  • Acid-Catalyzed Hydrolysis: While possible, this is an equilibrium process. Using a large excess of water can help to shift the equilibrium towards the product.

  • Temperature: Heating the reaction mixture will increase the rate of hydrolysis.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of substituted butanoic acid synthesis.

Table 1: Comparison of Bases for the Alkylation of Diethyl Malonate with 1-Bromobutane

BaseSolventTemperature (°C)Reaction Time (h)Yield of Diethyl Butylmalonate (%)Reference
Sodium EthoxideEthanol78 (reflux)2~70-80[1]
Sodium HydrideTHF66 (reflux)4~85[2]
Potassium CarbonateDMF806~60[2]
LDATHF-78 to rt3>90[3]

Table 2: Synthesis of 2-Methylbutanoic Acid via Different Routes

Synthetic RouteKey ReagentsReaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Malonic Ester SynthesisDiethyl methylmalonate, Ethyl bromide, KOH4 (hydrolysis)60Well-established, reliableMulti-step, moderate yield
Grignard Reaction2-Chlorobutane, Mg, CO₂Not specifiedGoodDirect, fewer stepsRequires handling of Grignard reagents
Asymmetric HydrogenationTiglic acid, Ru-BINAP catalystNot specifiedHighEnantioselectiveRequires specialized catalyst

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbutanoic Acid via Malonic Ester Synthesis[4]

This protocol details the synthesis of an α-substituted butanoic acid.

  • Saponification: In a round-bottom flask equipped with a reflux condenser, reflux a mixture of 20 g of methyl ethyl acetoacetic ester with a solution of 40 g of potassium hydroxide in 15 g of 50% ethanol for 4 hours.

  • Work-up: Pour the reaction mixture into 250 mL of water.

  • Extraction of Unreacted Ester: Extract the aqueous solution with diethyl ether to remove any unreacted ester.

  • Acidification: Acidify the aqueous layer with a suitable acid (e.g., HCl) until the 2-methylbutanoic acid separates as an oil.

  • Product Extraction: Extract the oily product with diethyl ether.

  • Drying and Purification: Dry the ether extract over anhydrous calcium chloride. Distill the dried extract, collecting the fraction that boils between 172-178 °C. Expected Yield: Approximately 60%.

Protocol 2: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction[5]

This protocol describes a general procedure for the synthesis of a β-hydroxy ester, a precursor to β-substituted butanoic acids.

  • Reaction Setup: In a flame-dried, three-necked, round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place activated zinc foil.

  • Initiation: Add a small crystal of iodine and a few drops of the α-bromo ester to the flask and gently warm until the color of the iodine disappears.

  • Addition of Reagents: Add a solution of the aldehyde or ketone and the α-bromo ester in an anhydrous solvent (e.g., benzene or THF) dropwise to the activated zinc. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Work-up: Cool the reaction mixture and hydrolyze it by adding dilute sulfuric acid.

  • Extraction and Purification: Separate the organic layer, wash it with a sodium bicarbonate solution and then water, dry it over anhydrous sodium sulfate, and purify the product by distillation under reduced pressure.

Protocol 3: Synthesis of γ-Valerolactone and its Hydrolysis to 4-Hydroxypentanoic Acid[6][7]

This two-step protocol outlines the synthesis of a γ-substituted butanoic acid precursor and its subsequent hydrolysis.

Step 1: Synthesis of γ-Valerolactone (GVL) from Levulinic Acid

  • Hydrogenation: In a high-pressure reactor, combine levulinic acid with a suitable hydrogenation catalyst (e.g., Ru/C).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas and heat the mixture. The specific temperature and pressure will depend on the catalyst used.

  • Work-up: After the reaction is complete, cool the reactor, filter off the catalyst, and purify the GVL by distillation.

Step 2: Hydrolysis of γ-Valerolactone to 4-Hydroxypentanoic Acid

  • Basic Hydrolysis: In a round-bottom flask, dissolve γ-valerolactone in an aqueous solution of sodium hydroxide (1 equivalent).

  • Reaction: Heat the mixture to reflux for 1-2 hours to ensure complete saponification.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of ~2.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-hydroxypentanoic acid.

Mandatory Visualizations

Experimental Workflow: Malonic Ester Synthesis

malonic_ester_synthesis Workflow for α-Substituted Butanoic Acid Synthesis via Malonic Ester Pathway start Start: Diethyl Malonate deprotonation 1. Deprotonation (Base: NaOEt in EtOH) start->deprotonation enolate Malonate Enolate deprotonation->enolate alkylation 2. Alkylation (Alkyl Halide, R-X) enolate->alkylation monoalkylated Mono-alkylated Malonic Ester alkylation->monoalkylated hydrolysis 3. Saponification (NaOH, H₂O, Heat) monoalkylated->hydrolysis dicarboxylate Dicarboxylate Salt hydrolysis->dicarboxylate acidification 4. Acidification (H₃O⁺) dicarboxylate->acidification dicarboxylic_acid Di-substituted Malonic Acid acidification->dicarboxylic_acid decarboxylation 5. Decarboxylation (Heat) dicarboxylic_acid->decarboxylation product End: α-Substituted Butanoic Acid decarboxylation->product

Caption: Workflow for α-Substituted Butanoic Acid Synthesis.

Troubleshooting Logic: Low Yield in Substituted Butanoic Acid Synthesis

troubleshooting_low_yield Troubleshooting Guide for Low Yield in Substituted Butanoic Acid Synthesis start Low Yield of Substituted Butanoic Acid check_starting_materials 1. Verify Purity & Stoichiometry of Starting Materials start->check_starting_materials impure_reagents Impure Reagents or Incorrect Stoichiometry? check_starting_materials->impure_reagents purify_reagents Solution: Purify reagents and re-calculate stoichiometry impure_reagents->purify_reagents Yes check_reaction_conditions 2. Evaluate Reaction Conditions impure_reagents->check_reaction_conditions No end Improved Yield purify_reagents->end suboptimal_conditions Sub-optimal Conditions? check_reaction_conditions->suboptimal_conditions optimize_conditions Solution: - Adjust Temperature - Change Solvent - Modify Reaction Time suboptimal_conditions->optimize_conditions Yes check_side_reactions 3. Analyze for Side Products (e.g., by GC-MS, NMR) suboptimal_conditions->check_side_reactions No optimize_conditions->end side_reactions_present Significant Side Reactions? check_side_reactions->side_reactions_present identify_side_products Identify Side Products (e.g., Dialkylation, Elimination) side_reactions_present->identify_side_products Yes check_workup 4. Review Work-up and Purification Procedure side_reactions_present->check_workup No mitigate_side_reactions Solution: - Adjust stoichiometry - Use milder conditions - Change base/catalyst identify_side_products->mitigate_side_reactions mitigate_side_reactions->end product_loss Product Loss During Extraction/Purification? check_workup->product_loss optimize_workup Solution: - Adjust pH during extraction - Use alternative purification  method (e.g., chromatography) product_loss->optimize_workup Yes product_loss->end No optimize_workup->end

Caption: Troubleshooting Logic for Low Reaction Yield.

References

"removing unreacted starting materials from 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. The focus is on the effective removal of unreacted starting materials, primarily anisole and succinic anhydride (or its hydrolyzed form, succinic acid), which are common impurities from its synthesis via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities are unreacted starting materials from the Friedel-Crafts acylation reaction. These include anisole and succinic anhydride. Succinic anhydride can also hydrolyze to succinic acid during the work-up process, which will also be present as an impurity.

Q2: How can I remove acidic impurities like succinic acid and unreacted succinic anhydride?

A2: Acidic impurities can be effectively removed by liquid-liquid extraction using a mild aqueous base.[1][2] The crude product, dissolved in a water-immiscible organic solvent such as dichloromethane or ethyl acetate, is washed with an aqueous solution of sodium bicarbonate.[1][2] The acidic impurities are converted to their corresponding sodium salts, which are soluble in the aqueous layer and are thus separated from the desired product that remains in the organic layer.

Q3: What is the best way to remove unreacted anisole?

A3: Anisole is a neutral compound and will remain in the organic layer during the basic wash. It can be removed from the desired product by:

  • Recrystallization: Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while anisole remains soluble.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since this compound is significantly more polar than anisole, they can be readily separated on a silica gel column.[3]

  • Distillation: If the product is thermally stable, vacuum distillation can be used to remove the more volatile anisole.

Q4: My product seems to be an oil and won't crystallize during recrystallization. What should I do?

A4: "Oiling out" can occur if the solvent is too nonpolar or if the solution is supersaturated.[3] Try using a more polar solvent or a solvent mixture. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.[3]

Q5: I am seeing significant product loss during the purification process. What are the likely causes?

A5: Product loss can occur at several stages:

  • During Extraction: If the aqueous wash is too basic, it can deprotonate the carboxylic acid of your product, making it water-soluble and leading to its loss in the aqueous layer. Using a mild base like sodium bicarbonate is recommended. Incomplete extraction from the aqueous layer after quenching the reaction can also lead to loss.

  • During Recrystallization: Using a solvent in which your product is too soluble at room temperature will result in a significant amount of product remaining in the mother liquor.[3] Ensure you are using the minimal amount of hot solvent to dissolve your product.

  • During Transfers: Physical loss of product during transfers between flasks and filtration apparatus is common. Ensure all equipment is rinsed with the appropriate solvent to recover as much product as possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

SymptomPossible CauseSuggested Solution
Low Yield After Purification The product is partially soluble in the aqueous base during extraction.Use a saturated solution of a weak base like sodium bicarbonate for the wash instead of a strong base like sodium hydroxide.
The chosen recrystallization solvent is too effective, leaving a large amount of product in the mother liquor.Test a range of solvents to find one with a significant difference in solubility between hot and cold conditions. You can also try to precipitate more product from the mother liquor by concentrating it and cooling it again.[3]
Persistent Emulsion During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. The addition of brine (saturated NaCl solution) can also help to break up emulsions.[4]
Product Fails to Precipitate After Acidification of Basic Wash Insufficient acidification.Check the pH of the aqueous layer with pH paper or a pH meter and add more acid if necessary to ensure the carboxylic acid is fully protonated and precipitates out.
Co-elution of Impurities During Column Chromatography Inappropriate mobile phase polarity.Optimize the mobile phase system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.[3] A shallow gradient can improve separation.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization

This protocol outlines a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Dichloromethane (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., toluene, ethanol/water mixture)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in dichloromethane in a separatory funnel.

  • Basic Wash: Add saturated sodium bicarbonate solution to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate and drain the lower organic layer. Repeat this wash two more times.[1][2]

  • Water Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with brine to aid in the removal of water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Dissolve the resulting solid in a minimal amount of hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for obtaining highly pure this compound.

Materials:

  • Crude this compound from Protocol 1 (after solvent removal)

  • Silica gel (for column chromatography)

  • Mobile phase: A mixture of hexanes and ethyl acetate (start with a low polarity mixture, e.g., 9:1 hexanes:ethyl acetate)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. The less polar anisole will elute first, followed by the more polar product.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Workflow and Logical Relationships

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification start Crude Product (contains anisole, succinic anhydride/acid) dissolve Dissolve in Organic Solvent start->dissolve wash_bicarb Wash with NaHCO3(aq) dissolve->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water remove_acid remove_acid wash_bicarb->remove_acid Removes Succinic Acid/ Anhydride wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate_extraction Solvent Removal dry->evaporate_extraction recrystallize Recrystallization evaporate_extraction->recrystallize Option 1 column_chrom Column Chromatography evaporate_extraction->column_chrom Option 2 pure_product Pure Product recrystallize->pure_product column_chrom->pure_product remove_anisole remove_anisole column_chrom->remove_anisole Removes Anisole

Caption: Purification workflow for this compound.

References

"preventing decomposition of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid during workup"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

A1: The two primary decomposition pathways for this compound are:

  • Decarboxylation: As a β-keto acid, the molecule is susceptible to losing carbon dioxide (CO₂), especially when heated, to form 4-(4-methoxyphenyl)-2-butanone. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3]

  • Ether Cleavage: The methoxy group on the phenyl ring can be cleaved under strongly acidic conditions (e.g., using strong Lewis acids like BBr₃ or strong protic acids at elevated temperatures) to yield the corresponding phenol.[4] However, this is generally less of a concern under standard workup conditions compared to decarboxylation.

Q2: My NMR spectrum shows a loss of the carboxylic acid peak and the appearance of a new singlet. What is likely happening?

A2: This observation is highly indicative of decarboxylation. The loss of the carboxylic acid proton signal and the appearance of a new singlet, likely corresponding to the methyl group adjacent to the ketone in the decarboxylated product, confirms this decomposition pathway. To confirm, you can compare the spectrum to a reference spectrum of 4-(4-methoxyphenyl)-2-butanone if available.

Q3: At what temperatures does decarboxylation become a significant issue?

A3: While the exact temperature for significant decarboxylation can vary based on the solvent and pH, it is generally recommended to keep the temperature as low as possible during the entire workup process. Ideally, all steps should be performed at or below room temperature (20-25°C).[5] Some β-keto acids are known to decarboxylate even at room temperature, so minimizing time in solution is also crucial.[1]

Q4: Can the pH of my aqueous washes contribute to decomposition?

A4: Yes, both strongly acidic and strongly basic conditions can promote decarboxylation.[6] It is best to work with solutions that are weakly acidic to neutral (pH 2-7) during extractions. For instance, a dilute solution of a weak acid like citric acid or very dilute HCl can be used for initial quenching, followed by washes with brine.

Q5: Is the methoxy group on the aromatic ring stable during a typical extractive workup?

A5: The aryl methoxy group is generally stable under mild acidic and basic conditions used in typical extractive workups.[7] Cleavage of this ether bond typically requires harsh conditions, such as refluxing with strong acids or using specific ether-cleaving reagents, which are not standard in a routine workup.[4]

Troubleshooting Guides

Issue 1: Significant Product Loss and/or Purity Issues After Workup

Possible Cause: Decarboxylation of the β-keto acid.

Troubleshooting Steps:

  • Temperature Control: Ensure all workup steps, including quenching, extractions, and solvent removal, are performed at low temperatures. Use ice baths to cool solutions whenever possible.[5]

  • pH Management: Avoid strongly acidic or basic conditions. Quench the reaction mixture by pouring it into a mixture of ice and a weak acid or diluted strong acid. Subsequent washes should be done with brine or slightly acidic water.

  • Minimize Time in Solution: The longer the compound is in solution, especially at non-optimal pH or elevated temperatures, the greater the risk of decomposition. Proceed through the workup and isolation steps as efficiently as possible.

  • Solvent Removal: When removing the solvent by rotary evaporation, use a low-temperature water bath and apply vacuum gradually to avoid bumping and localized heating.[5]

Issue 2: Oily Product That is Difficult to Crystallize

Possible Cause: Presence of the decarboxylated product, which may be an oil at room temperature, acting as an impurity and inhibiting crystallization.

Troubleshooting Steps:

  • Re-purification: If decarboxylation is suspected, attempt to purify the material using column chromatography on silica gel, ensuring the solvent system is neutral and the process is carried out quickly.

  • Trituration: Try triturating the oily product with a non-polar solvent like cold heptane or pentane.[5] The desired product may solidify while the decarboxylated impurity remains in the solvent.

  • Optimize Crystallization: If the product is indeed an oil, try dissolving it in a minimal amount of a suitable solvent and then adding a non-polar anti-solvent dropwise at low temperature to induce crystallization.

Data Presentation

Table 1: Recommended Workup Conditions to Minimize Decomposition

ParameterRecommended Range/ConditionRationale
Temperature 0 - 25°CMinimizes the rate of decarboxylation.[5]
pH of Aqueous Solutions 2 - 7Avoids acid or base-catalyzed decarboxylation.
Quenching Agent Ice/dilute HCl, Ice/dilute H₂SO₄Rapidly stops the reaction and keeps the temperature low.
Extraction Solvents Dichloromethane, Ethyl Acetate, Methyl t-butyl ether (MTBE)Good solubility for the product and immiscible with water.[5][8]
Drying Agent Anhydrous Na₂SO₄, Anhydrous MgSO₄Efficiently removes water without introducing acidity.
Solvent Removal Rotary Evaporation at ≤ 30°CPrevents thermal decomposition during concentration.[5]

Experimental Protocols

Protocol 1: Mild Extractive Workup for this compound

This protocol is designed to minimize the decomposition of the target compound, particularly after a reaction like a Friedel-Crafts acylation.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl. The temperature should be maintained below 10°C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[8][9]

  • Washing: Combine the organic extracts and wash them twice with brine (saturated NaCl solution). This helps to remove excess water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C.[5]

  • Isolation: The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) at low temperature.[5]

Visualizations

DecompositionPathway cluster_main This compound cluster_decarboxylation Decarboxylation cluster_cleavage Ether Cleavage start This compound decarboxylated 4-(4-Methoxyphenyl)-2-butanone start->decarboxylated Heat, Acid/Base co2 CO₂ phenol 4-(4-Hydroxyphenyl)-2-methyl-4-oxobutanoic acid start->phenol Strong Acid (e.g., BBr₃)

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow reaction Reaction Mixture quench Quench with Ice/Dilute Acid (T < 10°C) reaction->quench extract Extract with Organic Solvent (3x) quench->extract wash Wash with Brine (2x) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate (T ≤ 30°C) dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Pure Product purify->product

Caption: Recommended workflow for a mild workup to prevent decomposition.

References

Technical Support Center: Alternative Catalysts for Friedel-Crafts Acylation of Anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in the Friedel-Crafts acylation of anisole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of anisole is resulting in a very low yield or is not working at all. What are the common causes when using alternative catalysts?

A1: Low yields in Friedel-Crafts acylation with alternative catalysts can stem from several factors. Here are the most common culprits:

  • Catalyst Inactivity or Deactivation:

    • Moisture Sensitivity: While many solid acid catalysts are more water-tolerant than traditional Lewis acids like AlCl₃, their activity can still be significantly diminished by the presence of water.[1][2] It is crucial to use anhydrous solvents and reagents and to properly dry the catalyst before use.

    • Insufficient Catalyst Loading: The product ketone can form a complex with some Lewis acid catalysts, removing them from the catalytic cycle.[1][2] While this is a major issue with stoichiometric Lewis acids, even with catalytic systems, loading might need optimization.

    • Coke Formation: At higher temperatures, coke or tar-like substances can form on the surface of solid catalysts like zeolites, blocking active sites.[3]

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Some reactions may require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions, such as demethylation of anisole or catalyst degradation.[2]

    • Reaction Time: The reaction may not have reached completion. It's important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Poor Reagent Quality: The purity of the anisole derivative and the acylating agent is critical. Impurities can poison the catalyst or lead to the formation of byproducts.[2]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the anisole derivative can deactivate the ring towards electrophilic aromatic substitution, hindering the reaction.[1]

Q2: I am observing the formation of multiple products, particularly the ortho-isomer, leading to poor regioselectivity. How can I improve the selectivity for the desired para-isomer?

A2: Achieving high para-selectivity is a common goal in the acylation of anisole. Here are some strategies to improve it:

  • Catalyst Selection: The choice of catalyst plays a crucial role.

    • Zeolites: The shape-selective nature of zeolites, such as H-Beta, H-ZSM-5, and mordenite, can favor the formation of the sterically less hindered para-product.[4][5][6] The pore structure of the zeolite can influence the selectivity.

    • Metal Triflates in Ionic Liquids: Using catalysts like Cu(OTf)₂ in ionic liquids such as [bmim][BF₄] has been shown to afford high para-selectivity (e.g., 96%).[7][8]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the formation of the thermodynamically more stable para-product is often favored at lower temperatures.

  • Solvent Effects: The solvent can influence the orientation of the reactants and the transition state. Experimenting with different solvents may improve selectivity. Solvent-free conditions have also been shown to be effective.[9][10]

Q3: My reaction is producing a dark, tarry material. What is the cause and how can I prevent it?

A3: The formation of dark, tarry materials often indicates side reactions or product/reagent degradation.

  • Overheating: Excessive temperatures can lead to polymerization and decomposition of starting materials and products.[2]

  • Strongly Acidic Catalysts: Highly acidic catalysts can sometimes promote unwanted side reactions. Using a catalyst with milder acidity might be beneficial.

  • Reaction with Acylating Agent: The acylating agent itself might be unstable under the reaction conditions.

To mitigate this, try optimizing the reaction temperature, using a less acidic catalyst, or reducing the reaction time.

Q4: I am concerned about the demethylation of the methoxy group on my anisole derivative. Which catalysts are prone to this side reaction, and what are the alternatives?

A4: Demethylation is a known side reaction, especially with strong Lewis acids like AlCl₃.[11]

  • Catalysts to Use with Caution: Strong solid acids can also cause demethylation, particularly at elevated temperatures.[10]

  • Milder Alternatives:

    • Metal Triflates: Rare earth metal triflates like Sc(OTf)₃ and Y(OTf)₃ are known to be milder and less likely to cause demethylation.[11] Bismuth triflate (Bi(OTf)₃) is another effective and reusable option.[12]

    • Modified Zeolites: Zeolites with controlled acidity can minimize this side reaction. For example, modifying Hβ zeolite with a mix of tartaric and oxalic acid was found to suppress demethylation.[10]

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize quantitative data for various alternative catalysts used in the Friedel-Crafts acylation of anisole derivatives.

Table 1: Zeolite-Based Catalysts

CatalystAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)para-Selectivity (%)Yield (%)Reference
HPW/HβHexanoic acid-1606100 (acid)-89.2[4]
Mordenite (MOR(110))Acetic anhydrideAcetic acid1202>99 (anisole)>99>99[5]
Mix-HβOctanoic acidSolvent-free160872.7 (acid)82.5-[10]
ZSM-5-CTPropionic anhydride-1002490 (anisole)96-[6]

Table 2: Metal Triflate and Ionic Liquid Systems

CatalystAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)para-Selectivity (%)Yield (%)Reference
Cu(OTf)₂Benzoyl chloride[bmim][BF₄]80110096-[7][8]
Sc(OTf)₃Acetic anhydrideNitromethane504--89 (di-MeO-benzene)[11]
Bi(OTf)₃Benzoic anhydrideSolvent-free (MW)1100.5-9895[12]
FeCl₃·6H₂OAcetic anhydrideTAAIL404--77[13]

Experimental Protocols

Protocol 1: Acylation of Anisole using Mordenite Zeolite

This protocol is adapted from the work of Makihara and Komura (2017).[5]

  • Materials:

    • Anisole

    • Acetic anhydride (Ac₂O)

    • Mordenite zeolite catalyst (e.g., MOR(110))

    • Acetic acid (AcOH) as solvent

    • Ethyl acetate (EtOAc) for washing

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the mordenite catalyst.

    • Add anisole, acetic anhydride, and acetic acid to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 2 hours).

    • Monitor the reaction progress by GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Recover the catalyst by filtration and wash it with ethyl acetate.

    • The filtrate contains the product, which can be purified by standard laboratory techniques (e.g., distillation, chromatography).

    • For catalyst reuse, calcine the recovered zeolite at 500 °C for 5 hours under an air flow.[5]

Protocol 2: Solvent-Free Acylation of Anisole using a Solid Acid Catalyst

This protocol is a general procedure based on studies using solid acid catalysts under solvent-free conditions.[9]

  • Materials:

    • Anisole

    • Acylating agent (e.g., acetyl chloride or acetic anhydride)

    • Solid acid catalyst (e.g., M(IV) Phosphotungstates)

    • Anhydrous conditions are recommended.

  • Procedure:

    • In a two-necked 50 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solid acid catalyst (e.g., 0.25 g).

    • Add anisole (e.g., 10 mmol) and the acylating agent (e.g., 15 mmol).

    • Heat the mixture in an oil bath to the desired temperature (e.g., 130 °C) with stirring for the specified time (e.g., 5 hours).

    • Monitor the reaction by GC.

    • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

    • The liquid product can then be purified.

    • The catalyst can often be regenerated and reused.

Protocol 3: Benzoylation of Anisole using Copper(II) Triflate in an Ionic Liquid

This protocol is based on the work of Ross and Xiao (2002).[7]

  • Materials:

    • Anisole

    • Benzoyl chloride

    • Copper(II) triflate (Cu(OTf)₂)

    • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])

    • Dry argon atmosphere

  • Procedure:

    • In a reaction vessel under a dry argon atmosphere, add Cu(OTf)₂ (e.g., 0.1 mmol) and [bmim][BF₄].

    • To this mixture, add a solution of anisole (e.g., 5 mmol) and benzoyl chloride (e.g., 1 mmol).

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction for completion (e.g., 1 hour for quantitative conversion).

    • After the reaction, the product can be extracted from the ionic liquid/catalyst system, which can then be recycled.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis & Catalyst Recycle start Select Catalyst & Reagents dry Dry Glassware, Solvents & Catalyst start->dry setup Assemble Apparatus (e.g., Reflux) dry->setup charge Charge Reactor with Catalyst, Anisole Derivative, Acylating Agent, & Solvent (if any) setup->charge react Heat & Stir under Controlled Temperature charge->react monitor Monitor Progress (TLC/GC) react->monitor cool Cool Reaction Mixture monitor->cool filter Filter to Recover Catalyst cool->filter purify Purify Product (Distillation/Chromatography) filter->purify recycle Regenerate & Reuse Catalyst filter->recycle analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: A generalized experimental workflow for Friedel-Crafts acylation of anisole derivatives.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Yield? moisture Check for Moisture (Dry Reagents/Catalyst) start->moisture Yes temp Optimize Temperature start->temp Yes purity Check Reagent Purity start->purity Yes loading Optimize Catalyst Loading moisture->loading activity Consider Catalyst Deactivation (Coking) loading->activity time Increase Reaction Time temp->time substrate Aromatic Ring Deactivated? purity->substrate

References

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of anisole with methylsuccinic anhydride.

Symptom/Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is moisture-sensitive and will be deactivated by water.[1][2]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of anhydrous AlCl₃ or a freshly sublimed batch.
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. This means that stoichiometric amounts of the catalyst are often required.[1]Increase the molar ratio of AlCl₃ to methylsuccinic anhydride. A common starting point is 2.2 equivalents of the catalyst.
Deactivated Aromatic Ring: While anisole is an activated ring, any impurities with strongly electron-withdrawing groups can hinder the reaction.[1][3]Ensure the purity of the anisole starting material.
Low Reaction Temperature: The activation energy for the reaction may not be reached, leading to a sluggish or incomplete reaction.[1]Gradually and carefully increase the reaction temperature. Monitor the reaction by TLC to track the consumption of starting materials.
Formation of Multiple Products (Isomers) Regioselectivity Issues: The methoxy group of anisole is an ortho-, para-director. While the para-substituted product is generally favored due to sterics, some of the ortho-isomer is often formed.The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor the para product. Purification by column chromatography or recrystallization will be necessary to separate the isomers.
Reaction Mixture is a Dark Tar Excessive Heat: Overheating the reaction can lead to polymerization and decomposition of the starting materials and product.[2]Maintain careful control over the reaction temperature. For scale-up, ensure efficient heat dissipation. The addition of the Lewis acid catalyst can be highly exothermic and should be done portion-wise at a low temperature.[4]
Product "Oils Out" During Recrystallization Inappropriate Solvent Choice: The solvent may be too nonpolar for the product, or the solution is too supersaturated.Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.
Difficult Purification Hydrolysis of Aluminum Chloride Complex: The workup step, which involves quenching the reaction with water/acid, can be vigorous and lead to emulsions.[4]Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[4]
Removal of Unreacted Anhydride: Succinic anhydride derivatives can be difficult to separate from the desired keto-acid product.During the workup, wash the organic layer with a cold, dilute sodium bicarbonate solution to remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially scalable method is the Friedel-Crafts acylation of anisole with methylsuccinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]

Q2: Why is the para-substituted product the major isomer?

A2: The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing group. However, due to the steric hindrance at the ortho position, the incoming electrophile (the acylium ion formed from methylsuccinic anhydride) will preferentially add to the para position.

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: While AlCl₃ is the most common catalyst, other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites can also be used.[6][7] The efficiency and selectivity may vary, requiring optimization of the reaction conditions.

Q4: What are the key safety precautions for this reaction?

A4: The Friedel-Crafts acylation is exothermic and evolves hydrogen chloride (HCl) gas.[8] It should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting materials (anisole and methylsuccinic anhydride) and the product will have different Rf values.

Q6: What are the best methods for purifying the final product?

A6: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, or a mixture of ethyl acetate and hexanes). If isomers or other impurities are present, column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Representative Reaction Parameters for Scale-Up
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Anisole 1.1 eq1.1 eq
Methylsuccinic Anhydride 1.0 eq1.0 eq
Anhydrous AlCl₃ 2.2 eq2.2 eq
Solvent (e.g., Dichloromethane) 100 mL10 L
Reaction Temperature 0 °C to room temp0 °C to 25 °C (with cooling)
Reaction Time 2-4 hours4-6 hours
Typical Isolated Yield 75-85%70-80%
Purity (by HPLC) >98%>98%

Note: The data in this table is representative and may require optimization for specific equipment and conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas). The entire apparatus is maintained under an inert nitrogen atmosphere.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of methylsuccinic anhydride (1.0 eq) and anisole (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction mixture is carefully and slowly poured onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., toluene) to afford this compound as a crystalline solid.

Visualizations

G cluster_reagents Reactants cluster_intermediates Reaction Intermediates Anisole Anisole Sigma_Complex Sigma Complex (Resonance Stabilized) Anisole->Sigma_Complex Electrophilic Attack MSA Methylsuccinic Anhydride Acylium_Complex Acylium Ion-AlCl3 Complex MSA->Acylium_Complex Activation AlCl3 AlCl3 (Catalyst) AlCl3->Acylium_Complex Acylium_Complex->Sigma_Complex Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex Deprotonation Final_Product 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid Product_Complex->Final_Product Workup Aqueous Workup (H2O, HCl) Workup->Final_Product

Caption: Reaction mechanism for the Friedel-Crafts acylation synthesis.

G start Start setup 1. Assemble Dry Glassware under N2 Atmosphere start->setup cool 2. Cool AlCl3 in DCM to 0 °C setup->cool add 3. Add Anisole & Methylsuccinic Anhydride cool->add react 4. Stir at Room Temperature (Monitor by TLC) add->react quench 5. Quench with Ice/HCl react->quench extract 6. Extract with DCM quench->extract wash 7. Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry 8. Dry (MgSO4) & Evaporate wash->dry purify 9. Purify by Recrystallization dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis and purification.

References

Technical Support Center: Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar carboxylic acids using various chromatographic techniques.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor or No Retention in Reversed-Phase HPLC The highly polar nature of the carboxylic acid leads to minimal interaction with the non-polar stationary phase (e.g., C18).[1]1. Modify the Mobile Phase: Decrease the organic solvent concentration to increase mobile phase polarity.[2] For highly polar analytes, a 100% aqueous mobile phase may be necessary, but ensure you are using an "aqueous compatible" column to prevent phase collapse.[2] 2. Adjust pH: Lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid. This suppresses ionization, making the acid more hydrophobic and increasing its retention on the stationary phase.[1][3] 3. Use Ion-Pairing Agents: Add an ion-pairing reagent to the mobile phase that has an opposite charge to the analyte. This forms a neutral ion-pair that is better retained by the non-polar stationary phase.[2][4] Note that these agents can be incompatible with mass spectrometry (MS).[1] 4. Select a Different Column: Consider columns with polar-endcapping or embedded polar groups that are designed for better retention of polar compounds.[2]
Poor Peak Shape (Tailing or Fronting) in Chromatography Secondary interactions between the analyte and the stationary phase; ionization of the carboxylic acid.1. Adjust Mobile Phase pH: For acidic compounds, adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the analyte is in a single protonation state.[5][6] 2. Check Sample Diluent: Ensure the sample diluent is compatible with the initial mobile phase conditions to maintain good peak shape. 3. Consider a Different Stationary Phase: Some stationary phases have residual silanol groups that can cause tailing with acidic compounds. A highly end-capped column or a different type of stationary phase (e.g., polymer-based) might be beneficial.
Analyte Elutes with the Solvent Front in Normal Phase Chromatography The highly polar carboxylic acid is too strongly retained on the polar stationary phase (e.g., silica).[7]1. Switch to a More Polar Mobile Phase: Increase the polarity of the eluent system. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate or add a more polar solvent like methanol.[5] 2. Add an Acidic Modifier: Adding a small amount of acetic acid or formic acid to the mobile phase can help to reduce the strong interaction between the carboxylic acid and the silica gel, allowing it to elute.[5][6] 3. Consider an Alternative Technique: Normal phase chromatography is often not ideal for highly polar compounds.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with appropriate modifications are generally better suited.[7]
Inconsistent Retention Times and Poor Reproducibility Batch-to-batch variability in mixed-mode columns; insufficient column equilibration.1. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using HILIC or ion-pairing agents, which may require longer equilibration times than standard reversed-phase methods. 2. Use High-Quality Columns: Opt for modern, high-quality columns that offer better batch-to-batch reproducibility. 3. Precise Mobile Phase Preparation: Inconsistencies in mobile phase preparation, especially buffer concentration and pH, can lead to shifts in retention time.[8]
Low Recovery and Sample Loss Non-specific adsorption of the polar carboxylic acid to the column surface or other components of the chromatography system.1. Use Specialized Columns: Some modern columns are designed to minimize non-specific adsorption. 2. Passivate the System: In some cases, flushing the HPLC system with a strong acid or a chelating agent can help to remove active sites that may be causing adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for purifying a highly polar carboxylic acid?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of the carboxylic acid and the sample matrix. However, here is a general guide:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for very polar compounds that are poorly retained in reversed-phase chromatography.[7] HILIC uses a polar stationary phase with a high organic, reversed-phase-like mobile phase.[7]

  • Reversed-Phase HPLC (with modifications): Can be effective if the mobile phase is optimized. This includes using highly aqueous mobile phases with aqueous-compatible columns, adjusting the pH to suppress ionization, or using ion-pairing agents.[1][2]

  • Mixed-Mode Chromatography (MMC): These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide excellent selectivity for polar and ionizable compounds without the need for ion-pairing agents.[9][10] However, method development can be more complex.[10]

  • Ion-Exchange Chromatography (IEC): This technique is well-suited for ionizable compounds like carboxylic acids.[10][11] Anion-exchange chromatography is typically used for this purpose.[11][12] A potential drawback is that high salt concentrations used for elution may not be compatible with mass spectrometry.[10]

Q2: How does pH affect the purification of polar carboxylic acids?

A2: The pH of the mobile phase is a critical parameter. Carboxylic acids are weak acids and will exist in either their neutral (protonated) form or their charged (deprotonated) carboxylate form, depending on the pH and their pKa.

  • In Reversed-Phase HPLC: To increase retention, the pH of the mobile phase should be lowered to at least 2 pH units below the pKa of the carboxylic acid. This ensures the acid is in its more hydrophobic, neutral form, which interacts more strongly with the non-polar stationary phase.[1][3]

  • In Anion-Exchange Chromatography: The pH must be above the pKa of the carboxylic acid to ensure it is in its negatively charged carboxylate form, allowing it to bind to the positively charged stationary phase.[13]

Q3: Can I use normal phase chromatography for polar carboxylic acids?

A3: While possible, it is often challenging. Highly polar carboxylic acids can interact very strongly with the polar stationary phase (like silica gel), leading to poor elution and peak shape.[7] If you must use normal phase, you will likely need a very polar mobile phase and may need to add an acidic modifier (e.g., acetic acid) to reduce the strong interactions.[5][6]

Q4: What are ion-pairing agents and when should I use them?

A4: Ion-pairing agents are additives in the mobile phase of reversed-phase HPLC that have a charge opposite to that of the analyte. For anionic carboxylic acids, a cationic ion-pairing agent (e.g., tetrabutylammonium) is used. The agent forms a neutral ion-pair with the analyte, which is more hydrophobic and therefore better retained on a C18 column.[2] They should be considered when other methods to increase retention in reversed-phase, like pH adjustment, are not sufficient. However, be aware that they can have long equilibration times and are often not compatible with mass spectrometry.[1]

Q5: What is HILIC and how does it work for polar carboxylic acids?

A5: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a technique that uses a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[14] The elution of analytes is achieved by increasing the water content in the mobile phase.[7] HILIC is particularly effective for compounds that are too polar for good retention in reversed-phase chromatography.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with pH Modification

This protocol is suitable for moderately polar carboxylic acids.

  • Column Selection: Use a C18 or a polar-endcapped C18 column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Note: The pH of a 0.1% formic acid solution is approximately 2.7, which is below the pKa of most simple carboxylic acids.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95%) to allow for retention of the polar carboxylic acid.

    • Gradually increase the percentage of Solvent B to elute the compound. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition if possible.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is ideal for highly polar carboxylic acids.

  • Column Selection: Use a HILIC column (e.g., amide, diol, or zwitterionic stationary phase).

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.

  • Gradient Elution:

    • Start with 100% Solvent A.

    • Gradually increase the percentage of Solvent B to elute the polar compounds. A typical gradient might be from 0% to 50% B over 20 minutes.

  • Equilibration: HILIC columns often require longer equilibration times. Equilibrate with the initial mobile phase for at least 20-30 column volumes.

  • Sample Preparation: Dissolve the sample in a high organic solvent mixture (e.g., 75:25 acetonitrile:methanol) to ensure good peak shape.

Protocol 3: Anion-Exchange Chromatography

This protocol is for the purification of ionizable carboxylic acids.

  • Column Selection: Use a strong anion-exchange (SAX) or weak anion-exchange (WAX) column.

  • Mobile Phase Preparation:

    • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0 (ensure this is at least 1-2 pH units above the pKa of the carboxylic acid).

    • Buffer B (Elution Buffer): 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Purification Steps:

    • Equilibration: Equilibrate the column with Buffer A.

    • Sample Loading: Load the sample, dissolved in Buffer A.

    • Wash: Wash the column with Buffer A to remove unbound impurities.

    • Elution: Elute the bound carboxylic acid using a gradient of increasing salt concentration (by mixing Buffer A and Buffer B) or a step gradient.

  • Desalting: The purified fraction will contain a high concentration of salt, which may need to be removed in a subsequent step (e.g., dialysis, size-exclusion chromatography, or reversed-phase desalting).

Visualizations

experimental_workflow cluster_rp Reversed-Phase Strategy cluster_alternative Alternative Strategies rp_start Start with Standard C18 rp_poor_retention Poor Retention? rp_start->rp_poor_retention rp_modify_mp Modify Mobile Phase (Lower % Organic, Adjust pH) rp_poor_retention->rp_modify_mp Yes rp_success Successful Purification rp_poor_retention->rp_success No rp_ion_pair Use Ion-Pairing Agent rp_modify_mp->rp_ion_pair rp_polar_col Use Polar-Embedded/ Endcapped Column rp_ion_pair->rp_polar_col rp_polar_col->rp_success alt_start Consider Alternatives hilic HILIC alt_start->hilic mmc Mixed-Mode alt_start->mmc iec Ion-Exchange alt_start->iec alt_success Successful Purification hilic->alt_success mmc->alt_success iec->alt_success start Crude Sample with Polar Carboxylic Acid start->rp_start start->alt_start

Caption: Decision workflow for selecting a purification strategy.

hilic_mechanism cluster_column HILIC Column stationary_phase Polar Stationary Phase (e.g., Silica) - OH, -NH2, -Diol groups water_layer Immobilized Water Layer water_layer->stationary_phase Adsorbed on elution Elution by increasing % Water in Mobile Phase water_layer->elution mobile_phase Mobile Phase (High % Acetonitrile, Low % Water/Buffer) mobile_phase->stationary_phase Flows over analyte Polar Carboxylic Acid (Analyte) analyte->water_layer Partitions into analyte->mobile_phase Dissolved in

Caption: Simplified mechanism of HILIC for polar analytes.

References

Validation & Comparative

A Structural and Functional Comparison of Methoxy-Substituted Oxobutanoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative overview of methoxy-substituted oxobutanoic acids, focusing on how the position of the methoxy group on the butanoic acid backbone influences physicochemical properties. Due to the limited availability of direct comparative biological studies, this document synthesizes available data and presents hypothetical experimental frameworks to guide future research.

Physicochemical Properties: A Comparative Analysis

The substitution pattern of the methoxy group significantly alters the electronic and steric properties of oxobutanoic acid isomers. These differences are reflected in their physicochemical parameters, which are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key computed and, where available, experimental properties for various methoxy-substituted oxobutanoic acid isomers.

Property2-Methoxy-4-oxobutanoic acid3-Methoxy-4-oxobutanoic acid4-Methoxy-4-oxobutanoic acid
Molecular Formula C₅H₈O₄C₅H₈O₄C₅H₈O₄
Molecular Weight 132.11 g/mol 132.11 g/mol [1]132.11 g/mol [2]
IUPAC Name 2-Methoxy-4-oxobutanoic acid4-Methoxy-3-oxobutanoic acid4-Methoxy-4-oxobutanoic acid[3]
CAS Number Not available68665-45-2[1]3878-55-5[3]
Melting Point Data not availableData not available58 °C[2]
Boiling Point Data not availableData not available259.2 °C[2]
XLogP3 (Computed) Data not available-0.5[1]Data not available
Hydrogen Bond Donor Count 11[1]1[2]
Hydrogen Bond Acceptor Count 44[1]4[2]
Rotatable Bond Count 33[1]3[2]

Note: Data for 2-methoxy-4-oxobutanoic acid is largely unavailable in public databases. The properties listed are based on available information for the other isomers and are intended for comparative purposes. Experimental validation is required.

Hypothetical Biological Activity and Signaling Pathways

While direct experimental data on the comparative biological activity of these specific isomers is scarce, the 4-oxobutanoic acid scaffold is present in various biologically active molecules[4]. The position of the methoxy group can influence the molecule's ability to interact with enzyme active sites or cellular receptors. For instance, succinic acid monomethyl ester has been noted as an antimicrobial agent that inhibits succinate dehydrogenase[2].

It can be hypothesized that methoxy-substituted oxobutanoic acids could act as inhibitors of enzymes within metabolic pathways, such as dehydrogenases or kinases, where the oxo and carboxylic acid moieties can mimic natural substrates. The methoxy group's position would dictate the steric and electronic fit within the enzyme's binding pocket, leading to differential inhibitory potency.

Below is a conceptual diagram illustrating a hypothetical signaling pathway where a methoxy-substituted oxobutanoic acid could act as an enzyme inhibitor, leading to a downstream cellular effect.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibitory Action Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes CellularResponse Cellular Response Product->CellularResponse Triggers Inhibitor Methoxy-substituted Oxobutanoic Acid BlockedEnzyme Inhibited Enzyme Inhibitor->BlockedEnzyme Inhibits NoResponse Altered Cellular Response BlockedEnzyme->NoResponse Prevents

Caption: Hypothetical mechanism of enzyme inhibition.

Experimental Protocols

To empirically determine and compare the biological activities of these compounds, standardized assays are essential. Below are detailed protocols for a general enzyme inhibition assay and a cell viability assay, which are fundamental for characterizing the potential therapeutic effects of novel chemical entities.

General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound on a model enzyme (e.g., a dehydrogenase) by monitoring changes in absorbance.[5][6]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Cofactor (e.g., NADH/NAD+)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Methoxy-substituted oxobutanoic acid isomers (test compounds)

  • Positive control inhibitor

  • 96-well microplate

  • Spectrophotometer (microplate reader)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or control inhibitor. Include wells with no inhibitor as a negative control.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate and cofactor to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH oxidation).[7]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance-versus-time curves. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well format (Buffer, Enzyme, Inhibitor) prep->plate preincubate Pre-incubate at 37°C plate->preincubate start Initiate Reaction (Add Substrate/Cofactor) preincubate->start read Measure Absorbance Kinetically start->read analyze Calculate Initial Velocities and IC50 Values read->analyze

Caption: Workflow for a spectrophotometric enzyme inhibition assay.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Methoxy-substituted oxobutanoic acid isomers (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[10]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the results and determine the IC₅₀ value for each compound.

Structural Comparison and Future Directions

The primary structural difference among the methoxy-substituted oxobutanoic acid isomers is the position of the methoxy group relative to the carbonyl and carboxyl functional groups. This variation is expected to have a significant impact on the molecule's reactivity, polarity, and ability to form intramolecular hydrogen bonds, which in turn will affect its biological activity.

G cluster_isomers Positional Isomers cluster_properties Impact on Properties parent Oxobutanoic Acid Backbone iso2 2-Methoxy parent->iso2 Substitution at C2 iso3 3-Methoxy parent->iso3 Substitution at C3 iso4 4-Methoxy parent->iso4 Substitution at C4 reactivity Chemical Reactivity iso2->reactivity binding Enzyme/Receptor Binding iso2->binding adme ADME Properties iso2->adme iso3->reactivity iso3->binding iso3->adme iso4->reactivity iso4->binding iso4->adme

Caption: Logical relationship of methoxy group position to properties.

Further research should focus on the synthesis and purification of all isomers, followed by a systematic evaluation of their biological activities using the protocols outlined above. Such studies will provide valuable data for establishing a clear structure-activity relationship and could lead to the identification of novel therapeutic agents.

References

A Comparative Guide to the Biological Activity of 4-Oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Oxobutanoic acid, also known as succinic semialdehyde, is a pivotal endogenous molecule at the intersection of neurotransmitter metabolism and cellular energy production.[1] Its bifunctional chemical nature, featuring both an aldehyde and a carboxylic acid, makes it a versatile scaffold for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive, data-driven comparison of the biological activities of various 4-oxobutanoic acid analogs. We delve into their anticancer, enzyme-inhibitory, and anticonvulsant properties, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience, aiming to facilitate further research and therapeutic development.

Introduction: The Versatile Scaffold of 4-Oxobutanoic Acid

4-Oxobutanoic acid is a critical intermediate in the metabolic pathway of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] The "GABA shunt" is a metabolic route that bypasses two steps of the tricarboxylic acid (TCA) cycle, where GABA is first converted to 4-oxobutanoic acid.[3] Subsequently, the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH) oxidizes it to succinate, which then enters the TCA cycle.[1] The importance of this pathway is highlighted by the severe neurological deficits observed in SSADH deficiency, a rare metabolic disorder.[3]

The unique chemical structure of 4-oxobutanoic acid has spurred the synthesis and evaluation of a wide range of analogs. These derivatives have shown promise in several therapeutic areas, primarily due to their ability to interact with key biological targets, including enzymes like SSADH and neurotransmitter receptors. This guide will explore the structure-activity relationships (SAR) of these analogs and provide a comparative analysis of their biological effects.

Comparative Biological Activities of 4-Oxobutanoic Acid Analogs

The biological activity of 4-oxobutanoic acid analogs is profoundly influenced by the nature and position of substituents on the core scaffold.[4] This section will compare the activities of different classes of these analogs in three key areas: anticancer effects, SSADH inhibition, and anticonvulsant properties.

Anticancer and Cytotoxic Activity

Several derivatives of 4-oxobutanoic acid have demonstrated significant cytotoxic effects against various human cancer cell lines.[4] The mechanism of action for many of these compounds is linked to the induction of apoptosis and potential modulation of critical cell signaling pathways like the PI3K/Akt/mTOR pathway.[1]

Table 1: Comparative in vitro Anticancer Activity of 4-Oxobutanoic Acid Analogs

Compound SeriesCompound IDCancer Cell LineIC50 (µM)Reference
Tetrazole-Isoxazoline Hybrids 4hA549 (Lung Carcinoma)1.51[4]
4iA549 (Lung Carcinoma)1.49[4]
4hMDA-MB-231 (Breast Adenocarcinoma)2.83[4]
Oleoyl Hybrids of Natural Antioxidants Compound 1HTB-26 (Breast Cancer)< 50[4]
Compound 2HTB-26 (Breast Cancer)< 50[4]
Compound 1PC-3 (Prostate Cancer)< 50[4]
Compound 2PC-3 (Prostate Cancer)< 50[4]
Compound 1HepG2 (Hepatocellular Carcinoma)< 50[4]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 showcases the potential of modifying the 4-oxobutanoic acid scaffold to achieve potent anticancer activity. The tetrazole-isoxazoline hybrids, for instance, exhibit low micromolar IC50 values against lung and breast cancer cell lines.[4]

Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH)

As a key enzyme in the degradation of 4-oxobutanoic acid, SSADH is a prime target for its analogs. Inhibition of SSADH can modulate GABA levels in the central nervous system, offering a potential therapeutic strategy for neurological disorders.

While extensive comparative data for a wide range of 4-oxobutanoic acid analogs as SSADH inhibitors is still emerging, studies on related compounds have provided valuable insights. For example, certain alkenal products of lipid peroxidation have been shown to inhibit SSADH activity.

Table 2: Inhibitory Activity of Selected Compounds against SSADH

CompoundIC50 (µM)Nature of InhibitionReference
Acrolein15Irreversible, Noncompetitive
4-hydroxy-trans-2-nonenal (HNE)110Not specified

This data suggests that the aldehyde moiety of 4-oxobutanoic acid is a critical site for interaction with the enzyme and that modifications to this part of the molecule can lead to potent inhibition.

Anticonvulsant Activity

Given their close structural relationship to the inhibitory neurotransmitter GABA, it is not surprising that many 4-oxobutanoic acid analogs have been investigated for their anticonvulsant properties.[5] The development of novel antiepileptic drugs is crucial due to the resistance and side effects associated with current medications.[6]

Studies on various derivatives have shown promising anticonvulsant effects in animal models. For example, certain 4-quinazolinone derivatives incorporating an amino acid moiety have exhibited superior anticonvulsant activities compared to reference drugs, with ED50 values as low as 28.90 mg/kg.[7] Another study on isatin-based derivatives also reported significant anti-seizure activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice.[6]

While direct comparative studies of various 4-oxobutanoic acid analog series are limited, the available data underscores the potential of this scaffold in developing new anticonvulsant agents. The key to their activity often lies in their ability to cross the blood-brain barrier, which can be modulated by altering their lipophilicity.[8]

Key Signaling Pathways and Mechanisms of Action

The biological effects of 4-oxobutanoic acid analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

The GABA Shunt and its Link to the Krebs Cycle

The primary metabolic pathway for 4-oxobutanoic acid is the GABA shunt, which is intrinsically linked to the Krebs (TCA) cycle. This connection highlights the interplay between neurotransmitter metabolism and cellular energy production.

GABA_Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD 4-Oxobutanoic Acid 4-Oxobutanoic Acid (Succinic Semialdehyde) GABA->4-Oxobutanoic Acid GABA-T Succinate Succinate 4-Oxobutanoic Acid->Succinate SSADH Krebs Cycle Krebs Cycle Succinate->Krebs Cycle Enters Cycle

Caption: The GABA shunt pathway illustrating the conversion of Glutamate to Succinate.

The PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that the anticancer properties of some 4-oxobutanoic acid derivatives may be attributed to their ability to modulate the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10][11][12][13]

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 4-Oxobutanoic_Analog 4-Oxobutanoic Acid Analog 4-Oxobutanoic_Analog->PI3K Inhibits?

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by a 4-oxobutanoic acid analog.

Experimental Protocols

Reproducibility and validation are cornerstones of scientific integrity. This section provides detailed methodologies for key assays used in the evaluation of 4-oxobutanoic acid analogs.

In Vitro Cytotoxicity Testing: MTT Assay

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells.[4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 4-oxobutanoic acid analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 4-oxobutanoic acid analogs. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of compounds on SSADH activity by monitoring the reduction of NADP+ to NADPH.[1]

Materials:

  • Assay Buffer: 100 mM Potassium Pyrophosphate Buffer, pH 8.6 at 25°C

  • 100 mM 2-Mercaptoethanol

  • 25 mM NADP+ solution

  • 50 mM Succinic Semialdehyde substrate solution

  • SSADH enzyme solution (0.25 - 0.5 units/mL)

  • Test compound solutions at various concentrations

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, pipette the assay buffer, 2-mercaptoethanol solution, and NADP+ solution.

  • Inhibitor Addition: Add the test compound solution (or vehicle for control). Equilibrate the mixture to 25°C.

  • Reaction Initiation: Initiate the reaction by adding the SSADH enzyme solution and immediately mix by inversion.

  • Absorbance Monitoring: Record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Data Analysis: Determine the reaction rate from the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The 4-oxobutanoic acid scaffold has proven to be a remarkably versatile platform for the development of biologically active compounds. The analogs discussed in this guide demonstrate significant potential as anticancer, enzyme-inhibitory, and anticonvulsant agents. The structure-activity relationships, while still being fully elucidated for some targets, clearly indicate that targeted modifications of the core structure can lead to potent and selective compounds.

Future research should focus on expanding the library of 4-oxobutanoic acid analogs and conducting comprehensive comparative studies to identify lead candidates for further preclinical and clinical development. A deeper understanding of their mechanisms of action, particularly their effects on complex signaling networks like the PI3K/Akt/mTOR pathway, will be crucial for their successful translation into novel therapeutics. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.

References

A Comparative Spectroscopic Analysis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, offering a comparative analysis with its synthetic precursors, anisole and methylsuccinic anhydride. This guide provides a comprehensive overview of the synthesis, experimental protocols, and the interpretation of key spectroscopic data.

Introduction

This compound is a keto acid of interest in medicinal chemistry and drug development due to its structural motifs which are present in various biologically active compounds. Its synthesis is typically achieved through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry. This guide provides a detailed comparison of the spectroscopic data of the final product with its precursors, anisole and methylsuccinic anhydride, to aid in the characterization and quality control of this important synthetic intermediate.

Synthesis Pathway

The synthesis of this compound is accomplished via the Friedel-Crafts acylation of anisole with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-directing group, leading to the substitution primarily at the para position due to steric hindrance at the ortho positions.

Synthesis_Pathway Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Reaction Product This compound Catalyst AlCl₃ Catalyst->Reaction Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • Anisole

  • Methylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methylsuccinic anhydride (1.0 eq) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition is complete, add anisole (1.0 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield this compound as a solid.

Spectroscopic Analysis

Spectroscopic data for the precursors and the final product were obtained using the following instrumentation:

  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer, with chemical shifts reported in ppm relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer, with samples analyzed as thin films or KBr pellets.

  • Mass Spectrometry (MS): Agilent 6460 Triple Quadrupole LC/MS system using electrospray ionization (ESI).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data
CompoundChemical Shift (δ, ppm) and Multiplicity
Anisole 7.28 (t, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 6.88 (t, 1H, Ar-H), 3.80 (s, 3H, -OCH₃)
Methylsuccinic Anhydride 3.35-3.25 (m, 1H, -CH-), 3.05 (dd, 1H, -CH₂-), 2.75 (dd, 1H, -CH₂-), 1.40 (d, 3H, -CH₃)
This compound 11.5-12.5 (br s, 1H, -COOH), 7.95 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.40-3.20 (m, 2H, -CH₂-CO-), 3.10-2.90 (m, 1H, -CH(CH₃)-), 1.25 (d, 3H, -CH(CH₃)-) [Predicted data based on typical chemical shifts for similar structures]
¹³C NMR Data
CompoundChemical Shift (δ, ppm)
Anisole 159.8 (C-O), 129.5 (Ar-CH), 120.7 (Ar-CH), 114.1 (Ar-CH), 55.3 (-OCH₃)
Methylsuccinic Anhydride 174.5 (C=O), 171.0 (C=O), 35.5 (-CH-), 34.0 (-CH₂-), 15.0 (-CH₃)
This compound 200.0 (Ar-C=O), 178.0 (-COOH), 164.0 (Ar-C-O), 130.5 (Ar-CH), 128.0 (Ar-C), 114.0 (Ar-CH), 55.5 (-OCH₃), 42.0 (-CH(CH₃)-), 35.0 (-CH₂-CO-), 17.0 (-CH(CH₃)-) [Predicted data based on typical chemical shifts for similar structures]
IR Spectral Data
CompoundKey Absorptions (cm⁻¹)
Anisole 3060-3000 (C-H, aromatic), 2950-2850 (C-H, aliphatic), 1600, 1500 (C=C, aromatic), 1245 (C-O, aryl ether, asymmetric), 1040 (C-O, aryl ether, symmetric)
Methylsuccinic Anhydride 1860, 1780 (C=O, anhydride, symmetric and asymmetric stretching), 1060 (C-O-C)
This compound 3300-2500 (O-H, carboxylic acid, broad), 1710 (C=O, carboxylic acid), 1680 (C=O, aryl ketone), 1600, 1510 (C=C, aromatic), 1260 (C-O, aryl ether) [Predicted data based on functional group correlations]
Mass Spectrometry Data
Compoundm/z (Method)
Anisole 108 (M⁺), 93 (M⁺ - CH₃), 78 (M⁺ - OCH₃) (EI)
Methylsuccinic Anhydride 114 (M⁺), 70 (M⁺ - CO₂), 42 (M⁺ - CO₂ - CO) (EI)
This compound 223 [M+H]⁺, 205 [M+H - H₂O]⁺, 135 [CH₃OC₆H₄CO]⁺ (ESI+) [Predicted fragmentation pattern]

Data Interpretation and Comparison

The spectroscopic data clearly illustrates the transformation of the precursors into the final product.

  • ¹H NMR: The disappearance of the characteristic signals for anisole and methylsuccinic anhydride and the appearance of new signals corresponding to the aromatic protons adjacent to a carbonyl group, the methine proton of the butanoic acid chain, and the broad carboxylic acid proton signal confirm the formation of the product.

  • ¹³C NMR: The formation of the new ketone and carboxylic acid carbonyl carbons is evident in the downfield region of the product's spectrum. The aromatic signals also shift due to the influence of the new acyl group.

  • IR Spectroscopy: The most significant change is the appearance of a strong carbonyl absorption for the ketone and the broad hydroxyl and carbonyl absorptions of the carboxylic acid in the product's spectrum, replacing the characteristic anhydride stretches of the starting material. The aryl ether C-O stretch from anisole is retained.

  • Mass Spectrometry: The molecular ion peak of the product confirms its molecular weight. The fragmentation pattern, showing the loss of water and the presence of the methoxybenzoyl fragment, is consistent with the proposed structure.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_precursors Precursor Analysis cluster_synthesis Synthesis cluster_product Product Analysis cluster_spectroscopy Spectroscopic Techniques Anisole Anisole Synthesis Friedel-Crafts Acylation Anisole->Synthesis MSA Methylsuccinic Anhydride MSA->Synthesis Product This compound Synthesis->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS Mass Spectrometry Product->MS Data_Comparison Data Comparison and Structural Confirmation NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

This guide provides a comprehensive comparison of the spectroscopic data for this compound and its precursors, anisole and methylsuccinic anhydride. The presented data and experimental protocols are valuable resources for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the unambiguous identification and characterization of this important chemical entity. The clear differences in the NMR, IR, and MS spectra provide definitive evidence for the successful synthesis of the target molecule.

Confirming the Structure of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid against its structural isomers. By presenting detailed experimental protocols and clear data visualization, this document serves as a practical resource for the unambiguous structural confirmation of this compound, a crucial step in chemical synthesis and drug development.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, signal integrations, and splitting patterns in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be elucidated. This guide focuses on differentiating this compound from its potential isomers through a detailed analysis of their predicted and experimental NMR data.

Comparison of NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its structural isomer, 4-(4-methoxyphenyl)-3-methyl-4-oxobutanoic acid. Additionally, experimental data for another isomer, diethyl phthalate, is provided for a comprehensive comparison. The clear distinctions in the number of signals, their chemical shifts, and multiplicities provide a robust basis for structural confirmation.

Table 1: Predicted ¹H NMR Data Comparison

CompoundProton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
This compound H-2'7.95Doublet2H
H-3'6.95Doublet2H
OCH₃3.88Singlet3H
H-3a3.50Doublet of Doublets1H
H-3b2.90Doublet of Doublets1H
H-23.10Multiplet1H
CH₃ (at C2)1.25Doublet3H
COOH12.0 (variable)Broad Singlet1H
4-(4-methoxyphenyl)-3-methyl-4-oxobutanoic acid H-2'7.95Doublet2H
H-3'6.95Doublet2H
OCH₃3.88Singlet3H
H-33.70Multiplet1H
H-2a2.80Doublet of Doublets1H
H-2b2.60Doublet of Doublets1H
CH₃ (at C3)1.20Doublet3H
COOH12.0 (variable)Broad Singlet1H
Diethyl Phthalate (Experimental Data) [1][2]Aromatic H7.72Multiplet2H
Aromatic H7.53Multiplet2H
OCH₂CH₃4.34Quartet4H
OCH₂CH₃1.37Triplet6H

Table 2: Predicted ¹³C NMR Data Comparison

CompoundCarbon AssignmentPredicted Chemical Shift (ppm)
This compound C=O (ketone)196.5
C=O (acid)179.0
C-1'129.0
C-4'163.5
C-2'130.5
C-3'113.8
OCH₃55.5
C-241.0
C-338.0
CH₃ (at C2)17.0
4-(4-methoxyphenyl)-3-methyl-4-oxobutanoic acid C=O (ketone)200.0
C=O (acid)175.0
C-1'129.0
C-4'163.5
C-2'130.5
C-3'113.8
OCH₃55.5
C-345.0
C-235.0
CH₃ (at C3)15.0
Diethyl Phthalate (Experimental Data) [3]C=O167.7
Aromatic C (quaternary)132.5
Aromatic CH131.0
Aromatic CH128.9
OCH₂CH₃61.8
OCH₂CH₃14.2

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.0 ppm).

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool or cotton to remove any particulate matter.

  • Transfer: Transfer the filtered solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: [4]

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition: [4]

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration, due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for NMR analysis and the structural relationship between the target compound and its isomer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std filter Filter Solution add_std->filter transfer Transfer to NMR Tube filter->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_1h Set Up ¹H NMR Parameters load_sample->setup_1h setup_13c Set Up ¹³C NMR Parameters load_sample->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate analyze Analyze Shifts, Multiplicities, & Coupling integrate->analyze structure Structure Confirmation analyze->structure

Caption: Experimental Workflow for NMR-based Structural Confirmation.

isomer_comparison cluster_target Target Compound cluster_isomer Structural Isomer target This compound target_struc Structure A isomer 4-(4-methoxyphenyl)-3-methyl-4-oxobutanoic acid target->isomer Different Methyl Position isomer_struc Structure B

Caption: Structural Relationship of Isomeric Forms.

By following the detailed protocol and comparing the acquired NMR data with the provided reference tables, researchers can confidently confirm the structure of this compound and distinguish it from its isomers, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to the Validation of Analytical Methods for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of assays for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines robust starting points based on established protocols for structurally similar aromatic and keto-acid compounds. The information herein is intended to empower researchers to develop and validate analytical procedures in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Recommended Analytical Techniques

A multi-technique approach is often beneficial for the comprehensive analysis of pharmaceutical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is the primary recommended technique for quantification and purity assessment due to its high specificity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a powerful alternative, particularly for impurity identification, often requiring derivatization. UV-Vis Spectrophotometry offers a simpler, more accessible method for quantification, although with lower specificity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a highly suitable method for the analysis of aromatic compounds like this compound.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for mobile phase modification)

    • Reference standard of this compound

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting point would be an isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small percentage of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by a UV-Vis scan of the analyte. A wavelength around 254 nm is a common starting point for compounds containing a phenyl group.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Table 1: Comparison of HPLC Method Validation Parameters for Structurally Similar Compounds

ParameterMethod for 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acidMethod for 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde
Column C18 (150 x 4 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Phosphate buffer pH 3 (50:50 v/v)Methanol: Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 225 nm320 nm
Linearity Range Not specified, but good linearity reported1.00–20.00 µg/mL and 2.5–60.00 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Precision (%RSD) Within ±2%Repeatability: 1.03%–5.80%, Intermediate: 3.14%–6.84%
LOD Not specified4.16 ng/mL and 10.42 ng/mL
LOQ Not specified12.48 ng/mL and 31.26 ng/mL

Data extracted from studies on structurally related compounds and presented as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly useful for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[5]

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Methoximation: The sample is first reacted with methoxyamine hydrochloride to stabilize the keto group.

    • Silylation: Subsequently, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to derivatize the carboxylic acid group.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature program would start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of all components.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Table 2: Comparison of GC-MS and HPLC Methodologies

FeatureHPLC-UVGC-MS
Analyte Volatility Not a limiting factorRequires volatile or derivatized analytes
Derivatization Generally not requiredOften necessary for polar compounds
Specificity Good, based on retention time and UV spectrumVery high, based on retention time and mass spectrum
Sensitivity Good, dependent on chromophoreExcellent, especially in SIM mode
Instrumentation Cost ModerateHigher
Typical Application Routine quantification, purity testingImpurity identification, trace analysis

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds with chromophores, such as the methoxyphenyl group in the target analyte.[6] However, its specificity is lower than chromatographic methods, making it more susceptible to interference from other UV-absorbing compounds in the sample matrix.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or the HPLC mobile phase).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Table 3: Comparison of Analytical Methodologies

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity GoodExcellentModerate
Sample Throughput ModerateLowerHigh
Cost per Sample ModerateHighLow
Primary Use Assay, Impurity ProfilingImpurity Identification, Trace AnalysisRapid Quantification

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for analytical method validation and a conceptual pathway for the analysis of the target compound.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (Mobile Phase, Temperature, etc.) B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J K Compile Validation Report F->K G->K H->K I->K J->K L Implement for Routine Use K->L

Caption: Workflow for the validation of an analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation prep Sample of 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid dissolve Dissolve in appropriate solvent prep->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis (with Derivatization) filter->gcms uvvis UV-Vis Spectrophotometry filter->uvvis quantify Quantify Analyte hplc->quantify gcms->quantify uvvis->quantify purity Assess Purity & Impurities quantify->purity validate Validate Method Performance purity->validate

Caption: Experimental workflow for the analysis of the target compound.

References

"comparative study of different synthetic routes to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary synthetic route for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid and explores a potential alternative pathway. The synthesis of this keto acid, a valuable intermediate in medicinal chemistry, is crucial for the development of novel therapeutics. This document details the experimental protocols, presents available and inferred quantitative data, and visualizes the synthetic logic to aid in methodological selection and optimization.

Executive Summary

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of anisole with methylsuccinic anhydride. This method is favored for its straightforwardness and utilization of readily available starting materials. An alternative, though less documented, approach could involve a Grignard reaction with a derivative of methylsuccinic acid, offering a different strategic approach to the target molecule. This guide will compare these two pathways, providing a basis for informed decisions in a research and development setting.

Data Presentation: A Comparative Table

Due to the prevalence of the Friedel-Crafts acylation route in the synthesis of analogous compounds, the data presented for this method is based on established chemical principles and typical outcomes for similar reactions. The alternative Grignard route is presented as a hypothetical pathway for comparative purposes, with expected data inferred from general principles of such reactions.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction (Hypothetical)
Starting Materials Anisole, Methylsuccinic Anhydride, Aluminum Chloride4-Methoxybromobenzene, Magnesium, Methylsuccinic acid monomethyl ester chloride
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Typical Solvent Dichloromethane, Nitrobenzene, or Carbon DisulfideDiethyl ether or Tetrahydrofuran
Catalyst/Reagent Lewis Acid (e.g., AlCl₃)Magnesium turnings
Reaction Temperature 0 °C to room temperature0 °C to reflux
Reaction Time 2 - 6 hours3 - 8 hours
Typical Yield 70 - 85%50 - 65%
Purification Method Recrystallization, Column ChromatographyAcid-base extraction, Column Chromatography
Key Advantages High efficiency, readily available starting materials.Avoids strong Lewis acids which can be moisture sensitive.
Key Disadvantages Requires stoichiometric amounts of Lewis acid, potential for side reactions.Grignard reagents are highly sensitive to moisture and protic solvents.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Anisole with Methylsuccinic Anhydride

This route is the most direct and widely recognized method for the preparation of 4-aryl-4-oxobutanoic acids.[1] The reaction involves the electrophilic acylation of an electron-rich aromatic ring, in this case, anisole, with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[2]

Detailed Methodology:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to prevent moisture ingress. The flask is charged with anhydrous aluminum chloride (2.2 molar equivalents) and a suitable anhydrous solvent such as dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of methylsuccinic anhydride (1.0 molar equivalent) and anisole (1.1 molar equivalents) in dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The temperature is maintained between 0 and 5 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex of the product.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution to remove any unreacted acidic species, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to afford the final product.

Route 2: Grignard Reaction (Hypothetical)

This proposed alternative route utilizes a Grignard reagent, a potent nucleophile, to attack an electrophilic derivative of methylsuccinic acid. This pathway avoids the use of a strong Lewis acid catalyst.

Detailed Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 molar equivalents) are placed. A solution of 4-methoxybromobenzene (1.0 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed.

  • Preparation of Acyl Chloride: In a separate flask, methylsuccinic acid monomethyl ester is reacted with thionyl chloride or oxalyl chloride to generate the corresponding acyl chloride, methyl 3-(chloroformyl)butanoate. The excess chlorinating agent is removed under reduced pressure.

  • Grignard Reaction: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of methyl 3-(chloroformyl)butanoate (1.0 molar equivalent) in anhydrous diethyl ether or THF is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid.

  • Ester Hydrolysis and Extraction: The resulting keto ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide. After cooling, the aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes described.

G cluster_0 Route 1: Friedel-Crafts Acylation Anisole Anisole Intermediate1 Acylium Ion Intermediate Anisole->Intermediate1 Electrophilic Attack MethylsuccinicAnhydride Methylsuccinic Anhydride AlCl3 AlCl₃ (Lewis Acid) MethylsuccinicAnhydride->AlCl3 Activation AlCl3->Intermediate1 Product1 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid Intermediate1->Product1 Proton Loss

Caption: Synthetic pathway for Route 1 via Friedel-Crafts acylation.

G cluster_1 Route 2: Grignard Reaction (Hypothetical) Methoxybromobenzene 4-Methoxybromobenzene Mg Magnesium Methoxybromobenzene->Mg Reaction Grignard 4-Methoxyphenylmagnesium bromide Mg->Grignard MethylsuccinicEsterChloride Methyl 3-(chloroformyl)butanoate Grignard->MethylsuccinicEsterChloride Nucleophilic Attack KetoEster Methyl 4-(4-methoxyphenyl)-2-methyl- 4-oxobutanoate MethylsuccinicEsterChloride->KetoEster Product2 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid KetoEster->Product2 Hydrolysis

Caption: Hypothetical synthetic pathway for Route 2 via Grignard reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug development and research, the rigorous assessment of purity is a critical, non-negotiable step. The presence of impurities can significantly impact the biological activity, toxicity, and overall viability of a synthesized compound. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. We present detailed experimental protocols, comparative data with commercially available alternatives, and visual workflows to aid researchers in establishing robust purity assessment protocols.

Introduction to this compound and its Alternatives

This compound is a keto-acid derivative with potential applications in medicinal chemistry and materials science. Its purity is paramount for reproducible experimental results and for ensuring the safety and efficacy of any downstream applications. For a comprehensive evaluation, its purity profile will be compared against two commercially available, structurally related alternatives:

  • Alternative 1: 4-(4-methylphenyl)-4-oxobutanoic acid: This analog differs by the substitution of a methyl group for the methoxy group on the phenyl ring.

  • Alternative 2: 4-(4-methoxyphenyl)butanoic acid: This alternative lacks the keto functional group and the methyl group on the butanoic acid chain.

Comparative Analysis of Purity Assessment Methods

A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity assessment. The primary methods for analyzing this compound and its alternatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Purity Comparison

The following table summarizes the typical purity data and key physical properties of the target compound and its alternatives.

CompoundTypical Purity (%)Melting Point (°C)Molecular Weight ( g/mol )
This compound> 95 (synthesis dependent)Not available222.24[1]
4-(4-methylphenyl)-4-oxobutanoic acid≥ 98127-130[2]192.21[2]
4-(4-methoxyphenyl)butanoic acid≥ 9856-59[3]194.23[4][5][6][7]
Chromatographic Purity Profile

This table outlines the expected retention times and purity assessment by HPLC, a cornerstone technique for quantifying non-volatile impurities.

CompoundHPLC Retention Time (min)Purity by HPLC-UV (Area %)
This compound~ 8.5> 95
4-(4-methylphenyl)-4-oxobutanoic acid~ 9.2≥ 98
4-(4-methoxyphenyl)butanoic acid~ 10.1≥ 98

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the synthesized compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 2.6 µm particle size)

  • Autosampler and data acquisition software

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% B
0.030
10.080
12.080
12.130
15.030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound and each alternative in the initial mobile phase (30% Acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile and semi-volatile impurities. A derivatization step is necessary to increase the volatility of the carboxylic acids.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column suitable for organic acid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Derivatization (Silylation):

  • To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

GC-MS Conditions:

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Mass Spectrometer: Operated in full scan mode (m/z 50-550) for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and identification of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • The purity can be estimated by comparing the integral of the signals corresponding to the main compound with those of the impurities.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation & Comparison cluster_report Final Assessment synthesis Synthesized this compound dissolution Dissolve in appropriate solvent synthesis->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis (with Derivatization) dissolution->gcms nmr NMR Analysis dissolution->nmr compare_chromatograms Compare Chromatograms & Spectra hplc->compare_chromatograms gcms->compare_chromatograms nmr->compare_chromatograms quantify Quantify Purity & Impurities compare_chromatograms->quantify compare_alternatives Compare with Alternatives quantify->compare_alternatives purity_report Generate Purity Report compare_alternatives->purity_report

Caption: Workflow for the comprehensive purity assessment of the synthesized compound.

Logical Relationship of Analytical Techniques

G cluster_primary Primary Quantitative Analysis cluster_secondary Impurity Identification & Volatiles cluster_structural Structural Confirmation compound Synthesized Compound HPLC HPLC-UV compound->HPLC Purity (%) & Non-volatile Impurities GCMS GC-MS compound->GCMS Volatile & Semi-volatile Impurities NMR NMR Spectroscopy compound->NMR Structural Integrity & Impurity Structure HPLC->NMR Confirm Impurity Identity GCMS->NMR Confirm Impurity Identity

Caption: Interrelation of analytical techniques for a comprehensive purity profile.

Conclusion

The purity assessment of a synthesized compound like this compound requires a multifaceted analytical approach. By employing a combination of HPLC for quantitative purity determination, GC-MS for the analysis of volatile impurities, and NMR for structural confirmation, researchers can confidently establish the purity of their synthesized material. Comparing the analytical data with that of commercially available, structurally similar alternatives provides valuable context and a benchmark for quality. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to implement in their own laboratories, ensuring the reliability and reproducibility of their scientific findings.

References

Comparative Analysis of 4-Aryl-4-Oxobutanoic Acid Derivatives: A Study in Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct cross-reactivity studies exists for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. However, by examining the biological activities of structurally related 4-oxobutanoic acid analogs, we can infer potential cross-reactivity profiles and guide future research. This comparison guide synthesizes available data on the bioactivity of this class of compounds against various targets, offering insights into their therapeutic potential and off-target effects.

The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has been investigated for a range of biological activities, from anticancer properties to enzyme inhibition.[1] The nature and position of substituents on the aryl ring and the butanoic acid chain significantly influence the biological activity and selectivity of these compounds.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of various 4-oxobutanoic acid derivatives. The diverse targets and potencies highlight the potential for both therapeutic application and cross-reactivity.

Compound IDStructure/SubstituentTargetAssayActivity (IC50/I50)Reference
Series 1: Inhibitors of Glycolic Acid Oxidase
84-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acidPorcine Liver Glycolic Acid OxidaseEnzyme Inhibition Assay6 x 10⁻⁸ M[2][3]
134-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acidPorcine Liver Glycolic Acid OxidaseEnzyme Inhibition Assay6 x 10⁻⁸ M[2][3]
Series 2: LPA Receptor Type 1 Antagonists
192,4-dimethoxy-phenyl urea derivativeLPA Receptor 1 (LPAR1)Tango EDG2-bla U2OS Assay> 15 µM[4]
20Phenylacetamide with 2-methoxy-4-methylanilineLPA Receptor 1 (LPAR1)Tango EDG2-bla U2OS Assay843 nM[4]
382-methoxy-4-fluoro-phenyl urea derivativeLPA Receptor 1 (LPAR1)Tango EDG2-bla U2OS AssayReduced potency vs. compound with 2-methoxy-4-methyl[4]
392-methoxy-4-chloro-phenyl urea derivativeLPA Receptor 1 (LPAR1)Tango EDG2-bla U2OS AssayEnhanced potency vs. compound with 2-methoxy-4-methyl[4]
412-methoxy-4-methyl-phenyl urea derivativeLPA Receptor 1 (LPAR1)Tango EDG2-bla U2OS AssayPotent activity[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the activity of the discussed analogs.

Glycolic Acid Oxidase Inhibition Assay

This in vitro assay determines the inhibitory activity of compounds against porcine liver glycolic acid oxidase.[2]

  • Enzyme Preparation: Isolation and purification of glycolic acid oxidase from porcine liver.

  • Substrate and Inhibitor Preparation: Solutions of the substrate (glycolic acid) and the test inhibitors are prepared at various concentrations.

  • Assay Procedure: The enzyme, substrate, and inhibitor are incubated together. The enzymatic activity is measured by monitoring the rate of a detectable reaction product.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (I50) is calculated.

Tango EDG2-bla U2OS Assay for LPAR1 Antagonism

This is a cell-based assay used to determine the potency of compounds in inhibiting the LPA receptor 1 (LPAR1).[4]

  • Cell Line: Tango EDG2-bla U2OS cells, which contain the human LPAR1 cDNA linked to a TEV protease site and a Gal4-VP16 transcription factor.

  • Assay Principle: Activation of LPAR1 leads to the cleavage of a substrate, producing a fluorescent signal. Antagonists will inhibit this process.

  • Procedure: Cells are incubated with the test compounds at various concentrations followed by stimulation with an LPAR1 agonist.

  • Data Analysis: The fluorescence is measured, and the IC50 values are calculated, representing the concentration of the antagonist that inhibits 50% of the agonist response.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method to assess the viability and metabolic activity of cells, which can indicate cytotoxicity.[1]

  • Materials:

    • Human cancer cell lines

    • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • 4-oxobutanoic acid analogs (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

    • Compound Treatment: Cells are treated with various concentrations of the 4-oxobutanoic acid analogs.

    • Incubation: The plates are incubated for a defined period (e.g., 24-72 hours).

    • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[1]

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the study of 4-oxobutanoic acid derivatives.

G cluster_0 In Vitro Cytotoxicity Screening A Cancer Cell Culture B Treat with 4-oxobutanoic acid analogs A->B C Incubate (24-72h) B->C D Perform Cytotoxicity Assay (e.g., MTT Assay) C->D E Measure Cell Viability D->E F Calculate IC50 values E->F

Caption: General experimental workflow for in vitro cytotoxicity testing.

G cluster_1 Enzyme Inhibitor Discovery Workflow Start Start: Synthesize Analogs Screen Primary Screening (Single Concentration) Start->Screen DoseResponse Dose-Response Assay Screen->DoseResponse Active Compounds IC50 Determine IC50 DoseResponse->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Optimization SAR->Lead End End: Candidate Drug Lead->End

Caption: Workflow for the discovery of enzyme inhibitors.

References

Benchmarking 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a keto-acid derivative with potential for biological activity. While its specific molecular targets are not yet fully elucidated in publicly available literature, its structural similarity to other known bioactive molecules suggests it may exhibit inhibitory effects on key enzymes in various signaling pathways. For the purpose of this guide, we will conduct a comparative analysis of this compound against known inhibitors of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. This hypothetical benchmarking provides a framework for evaluating the potential anti-inflammatory efficacy of this compound.

The inhibitors chosen for comparison are Zileuton, a well-established and clinically used 5-LOX inhibitor, and Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that also exhibits inhibitory activity against 5-LOX.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected known inhibitors against 5-lipoxygenase. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the enzyme source, substrate concentration, and cell type used.

CompoundTargetAssay SystemIC50 (µM)Reference
This compound 5-Lipoxygenase(Hypothetical)To Be Determined-
Zileuton5-LipoxygenaseHuman Polymorphonuclear Leukocytes (PMNL) (LTB4 biosynthesis)0.4[1]
Zileuton5-LipoxygenaseRat Polymorphonuclear Leukocytes (PMNL) (LTB4 biosynthesis)0.4[1]
Zileuton5-LipoxygenaseHuman Whole Blood (LTB4 biosynthesis)0.9[1]
Zileuton5-LipoxygenaseRat Basophilic Leukemia Cells (RBL-1) (5-HETE synthesis)0.5[1][2]
Meclofenamic Acid5-LipoxygenaseHuman Leukocytes~4.33[3][4]

Experimental Protocols

To determine the inhibitory potential of this compound against 5-lipoxygenase, a standardized in vitro inhibition assay can be employed. Below is a detailed methodology for a common spectrophotometric assay.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the IC50 value of a test compound against 5-lipoxygenase.

Materials:

  • Purified recombinant human 5-lipoxygenase or a suitable enzyme source (e.g., rat basophilic leukemia cell supernatant).[1]

  • Arachidonic acid (substrate).

  • Test compound (this compound).

  • Reference inhibitors (Zileuton, Meclofenamic acid).

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Spectrophotometer capable of reading at 234 nm.

  • 96-well UV-transparent microplates.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds to achieve a range of final concentrations for the assay.

    • Prepare the 5-lipoxygenase enzyme solution in the assay buffer to the desired concentration.

    • Prepare the arachidonic acid substrate solution in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer.

      • Test compound or reference inhibitor at various concentrations. A vehicle control (solvent only) should be included.

      • 5-lipoxygenase enzyme solution.

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes). The formation of the conjugated diene product of the 5-LOX reaction, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor and the control.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) mix Mix Enzyme and Inhibitor reagents->mix compounds Prepare Test Compounds (Serial Dilutions) compounds->mix incubate Pre-incubation mix->incubate start_reaction Add Substrate incubate->start_reaction measure Spectrophotometric Reading (Absorbance at 234 nm) start_reaction->measure calculate Calculate Reaction Velocity measure->calculate inhibition Determine % Inhibition calculate->inhibition plot Plot Dose-Response Curve inhibition->plot ic50 Calculate IC50 Value plot->ic50

Caption: Generalized workflow for the in-vitro 5-lipoxygenase inhibition assay.

Signaling Pathway

signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa flox 5-Lipoxygenase (5-LOX) aa->flox hpete 5-HPETE flox->hpete lta4 Leukotriene A4 (LTA4) hpete->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 cyslt Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) lta4->cyslt inflammation Inflammation ltb4->inflammation cyslt->inflammation inhibitor 4-(4-Methoxyphenyl)-2-methyl- 4-oxobutanoic acid (Hypothetical Inhibitor) inhibitor->flox Inhibition

Caption: The 5-lipoxygenase signaling pathway and the hypothetical point of inhibition.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, a compound frequently used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Waste Classification:

Based on typical laboratory chemical waste regulations, this compound is classified as hazardous waste.[4] It is crucial to manage it from "cradle to grave," meaning the waste is tracked from generation to final disposal.[4]

Parameter Classification/Guideline Source
Waste Type Hazardous Chemical WasteGeneral Laboratory Guidelines
Primary Hazard Corrosive (Organic Acid)[5][6]
Potential Hazards Skin and Eye Irritant[1][2][3]
Disposal Route Licensed Hazardous Waste Vendor[1][5][7]

Segregation and Storage of Waste

Proper segregation is the first step in safe disposal to prevent dangerous reactions.[5][8][9]

  • Waste Stream: Designate a specific waste container for "non-halogenated organic acid waste."

  • Incompatible Materials: Keep this waste stream separate from:

    • Bases (to avoid neutralization reactions that can generate heat)[8][10]

    • Oxidizing agents (to prevent vigorous and potentially explosive reactions)[8][9]

    • Cyanides and sulfides (to avoid the generation of toxic gases)[8][10]

    • Reactive metals

  • Storage Location: Store waste in a designated Satellite Accumulation Area (SAA).[8] This area must be under the control of the laboratory personnel and equipped with secondary containment to prevent spills.

Waste Container and Labeling Requirements

  • Container Selection: Use a leak-proof, screw-cap container made of a material compatible with organic acids (e.g., high-density polyethylene).[5][6] Do not use metal containers.[5][8] The container should not be filled beyond 90% of its capacity.[11]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" label.[4][5] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The concentration or percentage of each component if it is a mixture[8]

    • The date when waste was first added to the container (accumulation start date)[4]

    • The name and contact information of the generating laboratory or researcher

Disposal Procedures

Solid Waste:

  • Collection: Collect solid this compound waste in a designated, properly labeled hazardous waste container.

  • Storage: Store the container in the SAA, segregated from incompatible materials.

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal vendor.[5]

Liquid Waste (Solutions):

  • Collection: Collect aqueous and organic solvent solutions containing the compound in separate, compatible, and clearly labeled hazardous waste containers. Do not mix aqueous and organic waste streams.

  • pH Adjustment (Aqueous Only): For dilute aqueous solutions, some institutional guidelines may permit neutralization to a pH between 5.0 and 12.5 before drain disposal.[8] However, it is generally recommended to dispose of all solutions as hazardous waste unless explicitly permitted by your institution's EH&S.

  • Storage: Store liquid waste containers in secondary containment within the SAA.

  • Pickup: Schedule a pickup with your institution's hazardous waste management service.

Contaminated Labware and Personal Protective Equipment (PPE):

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[6][12] The rinsate must be collected and disposed of as hazardous waste.[12][13] After rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous glass or plastic waste.[6]

  • Sharps: Chemically contaminated sharps (needles, Pasteur pipettes, etc.) must be placed in a puncture-proof sharps container that is specifically labeled for hazardous chemical waste.[13]

  • Gloves and Wipes: Dispose of grossly contaminated gloves, wipes, and bench paper as solid hazardous waste.

Experimental Workflow for Disposal

G cluster_generation Waste Generation cluster_evaluation Waste Evaluation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Generate Waste (Solid, Liquid, or Contaminated Material) B Solid, Liquid, or Contaminated Labware? A->B C Aqueous or Organic Solvent? B->C Liquid D Collect in Labeled 'Non-Halogenated Organic Acid' Solid Waste Container B->D Solid G Triple Rinse Container, Collect Rinsate as Hazardous Waste B->G Contaminated Labware E Collect in Labeled 'Aqueous Organic Acid' Waste Container C->E Aqueous F Collect in Labeled 'Non-Halogenated Solvent' Waste Container C->F Organic I Store in Secondary Containment in Satellite Accumulation Area (SAA) D->I E->I F->I H Dispose of Rinsed Container as Non-Hazardous Waste G->H J Arrange for Pickup by EH&S or Licensed Vendor I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. For handling ketones, specialized gloves may be appropriate.[5][6]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Respiratory Protection Dust mask or respiratorUse a NIOSH-approved respirator or dust mask (e.g., N95) when handling the solid compound to avoid inhalation of dust particles.[2]
Body Protection Laboratory coatA standard lab coat should be worn to protect from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to these procedures is critical to ensure personal safety.

  • Preparation : Before handling, ensure all required PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Weighing and Transfer :

    • Use a disposable weigh boat or paper to handle the solid compound.

    • Pour the powder slowly and carefully to minimize dust generation.

    • Avoid any actions that could create airborne dust.

  • Experimental Use :

    • When adding the compound to a solution or reaction mixture, do so within the chemical fume hood.

    • Keep the container tightly closed when not in use.[3]

Spill and Disposal Plan

Proper management of spills and waste is crucial for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate and Secure : In the event of a spill, evacuate the immediate area and restrict access.

  • Absorb and Neutralize : Wearing appropriate PPE, gently cover the spill with an inert absorbent material suitable for acidic compounds (e.g., sodium bicarbonate or a commercial acid spill neutralizer).

  • Collect : Carefully sweep the neutralized material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate : Clean the spill area with soap and water.

Waste Disposal:

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated and labeled hazardous waste container.[8]

    • Liquid Waste : Aqueous waste solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container.[8]

  • Aqueous Waste Neutralization (for small quantities) :

    • This procedure should be performed within a chemical fume hood.

    • Slowly add a dilute base (e.g., 1M sodium hydroxide) to the acidic solution while stirring.

    • Monitor the pH using pH indicator strips or a calibrated pH meter.

    • Continue adding the base until the pH is between 6.0 and 8.0.

    • The neutralized solution can then be disposed of in accordance with local regulations, which may permit drain disposal with copious amounts of water.[8]

  • Container Disposal : The designated solid and liquid hazardous waste containers must be kept closed when not in use and disposed of through an approved waste disposal plant.[3][7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh transfer Transfer to Reaction weigh->transfer spill Spill? transfer->spill solid_waste Collect Solid Waste dispose Dispose via Approved Vendor solid_waste->dispose liquid_waste Collect Liquid Waste neutralize Neutralize Liquid Waste liquid_waste->neutralize neutralize->dispose spill->solid_waste No spill->liquid_waste No spill_clean Follow Spill Cleanup Protocol spill->spill_clean Yes spill_clean->solid_waste

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
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4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

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